Coq7-IN-2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H13N3O |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(5-methyl-2-pyridinyl)-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H13N3O/c1-11-7-8-14(16-10-11)18-15(19)9-13(17-18)12-5-3-2-4-6-12/h2-10,17H,1H3 |
InChI Key |
SKJOGGJAXXEJKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)N2C(=O)C=C(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: The Mechanism of Action of Coq7-IN-2
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Coq7-IN-2 is a small molecule inhibitor of Coenzyme Q7 (COQ7), a critical enzyme in the biosynthesis of Coenzyme Q10 (CoQ10), also known as ubiquinone.[1][2][3] COQ7 is a mitochondrial hydroxylase that catalyzes the penultimate step in this pathway.[4][5] By inhibiting COQ7, this compound disrupts the normal production of CoQ10, leading to the accumulation of the precursor molecule, demethoxyubiquinone (DMQ10), and a subsequent reduction in CoQ10 levels.[1][6] This targeted inhibition of the CoQ10 biosynthetic pathway makes this compound a valuable tool for studying the roles of COQ7 and CoQ10 in cellular metabolism, mitochondrial function, and disease states.
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the COQ7 enzyme.
The Coenzyme Q Biosynthesis Pathway
Coenzyme Q is an essential lipid-soluble antioxidant and a vital component of the mitochondrial electron transport chain, where it shuttles electrons from complexes I and II to complex III.[7][8] Its biosynthesis is a multi-step process occurring in the inner mitochondrial membrane, involving a series of enzymes encoded by the COQ genes.[9][10]
COQ7 is a di-iron carboxylate hydroxylase responsible for the penultimate step in this pathway: the hydroxylation of demethoxyubiquinone (DMQ), the direct precursor to CoQ.[5][6][11][12] this compound specifically targets and inhibits this hydroxylation step. This leads to two key biochemical consequences:
-
Accumulation of DMQ10: The substrate of COQ7, DMQ10, can no longer be efficiently converted and therefore accumulates within the cell.[1][12]
-
Depletion of CoQ10 (UQ10): The final product of the pathway, ubiquinone, is depleted due to the enzymatic block.[1]
The inhibition of this pathway disrupts mitochondrial respiration and other CoQ10-dependent cellular functions.[6]
Quantitative Data
The inhibitory activity of this compound has been quantified by measuring its effect on the levels of the COQ7 substrate (DMQ10) and the final product (UQ10).
| Parameter | Value | Cell Line | Description | Reference |
| IC50 (DMQ10 Accumulation) | 7.3 µM | - | Concentration for 50% maximal accumulation of DMQ10. | [1] |
| IC50 (UQ10 Accumulation) | 15.4 µM | - | Concentration for 50% maximal accumulation of UQ10. | [1] |
| DMQ10 Accumulation | 8.7% | PANC-1 | Percentage of total quinones as DMQ10 after treatment. | [1] |
| DMQ10 Accumulation | 14.0% | PC3 | Percentage of total quinones as DMQ10 after treatment. | [1] |
Experimental Protocols
The following protocols are standard methodologies for assessing the activity of COQ7 inhibitors like this compound.
Cell Culture and Treatment
-
Cell Maintenance: Human cell lines (e.g., fibroblasts, PANC-1, PC3) are maintained in Dulbecco's Modified Eagle Medium (DMEM).[13]
-
Media Supplementation: The medium is supplemented with 10% Fetal Bovine Serum (FBS), 1x GlutaMAX, and 1% Penicillin-Streptomycin solution.[13]
-
Incubation: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.[13]
-
Inhibitor Treatment: For experiments, cells are seeded and allowed to adhere. This compound is then added to the culture medium at various concentrations and incubated for a specified period (e.g., 24-72 hours) before harvesting for analysis.
Quinone Extraction and Analysis by HPLC
This protocol is used to measure the intracellular levels of DMQ10 and CoQ10.
-
Cell Lysis: Harvested cells are lysed in RIPA buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM EDTA, 1% NP-40, 0.5% deoxycholate).[12]
-
Protein Quantification: The protein concentration of the lysate is determined using a BCA assay for normalization.[12]
-
Liquid-Liquid Extraction: An aliquot of the lysate is mixed with an ethanol/hexane solution (e.g., 5:2 v/v) and vortexed vigorously for 2 minutes to extract the quinones.[12]
-
Phase Separation: The mixture is centrifuged to separate the aqueous and organic phases.
-
Sample Preparation: The upper organic (hexane) layer containing the quinones is transferred to a new tube and dried under vacuum (e.g., using a SpeedVac concentrator).[13]
-
HPLC Analysis: The dried residue is reconstituted in a suitable mobile phase (e.g., 70% methanol, 30% ethanol). The sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a reverse-phase C18 column.[12]
-
Detection: Quinones are detected via a UV detector set at 275 nm. The retention times of CoQ10 and DMQ10 are determined using pure standards, and the peak areas are used for quantification.[12]
Western Blot Analysis
This protocol is used to assess the levels of COQ7 and other related proteins to ensure the inhibitor does not cause protein degradation.
-
Protein Extraction: Cells are lysed as described above (4.2.1), and protein concentration is determined (4.2.2).
-
SDS-PAGE: Equal amounts of protein (e.g., 20-50 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the target protein (e.g., anti-COQ7). A loading control antibody (e.g., anti-Porin/VDAC) is also used to ensure equal protein loading.[10]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. tebubio.com [tebubio.com]
- 4. The CoQ biosynthetic di-iron carboxylate hydroxylase COQ7 is inhibited by in vivo metalation with manganese but remains functional by metalation with cobalt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Biallelic variants in COQ7 cause distal hereditary motor neuropathy with upper motor neuron signs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rescue of primary ubiquinone deficiency due to a novel COQ7 defect using 2,4–dihydroxybensoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. mdpi.com [mdpi.com]
- 10. Pathogenicity of two COQ7 mutations and responses to 2,4‐dihydroxybenzoate bypass treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neurology.org [neurology.org]
Coq7-IN-2 as a COQ7 Inhibitor: An In-depth Technical Guide for Mitochondrial Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Coq7-IN-2 and related compounds as potent and specific inhibitors of Coenzyme Q7 (COQ7), a critical enzyme in the mitochondrial coenzyme Q (CoQ) biosynthesis pathway. This document details the mechanism of action, quantitative data from cellular studies, experimental protocols for use in mitochondrial research, and visualizations of relevant pathways and workflows.
Introduction to COQ7 and its Inhibition
Coenzyme Q (ubiquinone) is a vital lipid-soluble antioxidant and an essential electron carrier in the mitochondrial electron transport chain (ETC).[1] Its biosynthesis is a multi-step process involving a suite of "COQ" proteins. COQ7, a mitochondrial hydroxylase, catalyzes the penultimate step in this pathway: the hydroxylation of demethoxyubiquinone (DMQ) to 5-hydroxy-ubiquinone.[2][3] Inhibition of COQ7 leads to a depletion of the final CoQ product and an accumulation of the DMQ substrate, thereby impairing mitochondrial respiration and ATP production.[4][5] This makes COQ7 a compelling target for studying mitochondrial dysfunction and for the development of novel therapeutics.
Small molecule inhibitors of COQ7, such as Coq7-IN-1, serve as valuable research tools to probe the intricacies of CoQ homeostasis and its role in cellular metabolism and disease.[6][7]
Coq7-IN-1: A Potent Human COQ7 Inhibitor
While the specific nomenclature "this compound" is not prevalent in the reviewed literature, a highly potent and specific inhibitor designated Coq7-IN-1 has been identified and characterized. It is plausible that "this compound" is a related analogue or an internal designation. This guide will focus on the publicly available data for Coq7-IN-1 as a representative COQ7 inhibitor.
Coq7-IN-1 is a pyrazole derivative that effectively interferes with ubiquinone (UQ) synthesis.[6][7] Cellular studies have shown that it leads to the expected biochemical phenotype of COQ7 inhibition: a decrease in CoQ10 levels and a corresponding accumulation of its precursor, DMQ10.[6]
Mechanism of Action
Coq7-IN-1 acts by directly inhibiting the enzymatic activity of COQ7. This blocks the conversion of DMQ to the downstream intermediate, leading to a bottleneck in the CoQ biosynthesis pathway. The accumulation of DMQ and depletion of CoQ disrupts the flow of electrons in the ETC, primarily impacting the function of Complex I and Complex II, which rely on CoQ as an electron shuttle to Complex III.
dot
Caption: Mechanism of COQ7 Inhibition by this compound.
Quantitative Data
The following tables summarize the available quantitative data for Coq7-IN-1 from cell-based assays.
Table 1: Cellular Growth Inhibition
| Cell Line | GI50 (µM) | Treatment Duration |
| WI-38 | 19.0 | 4 days |
| C3A | 9.0 ± 1.1 | 4 days |
| Data from MedchemExpress product information for COQ7-IN-1.[6] |
Table 2: Effect on Quinone Levels in HeLa Cells
| Treatment | DMQ10 (ng/well) | UQ10 (ng/well) | DMQ10 Content (%) |
| Coq7-IN-1 (10 µM) | 13.2 | 12.2 | 52.0 |
| Cells were treated for 2 days. Data from MedchemExpress product information for COQ7-IN-1.[6] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of COQ7 inhibitors in mitochondrial studies. The following are generalized protocols based on standard methodologies in the field. For specific parameters related to Coq7-IN-1, it is highly recommended to consult the primary literature by Tsuganezawa et al. (2020).
Cell Culture and Treatment with Coq7-IN-1
Objective: To induce COQ7 inhibition in a cellular model.
Materials:
-
Cell line of interest (e.g., HeLa, HepG2, primary fibroblasts)
-
Complete cell culture medium
-
Coq7-IN-1 (stock solution in DMSO)
-
Cell culture plates/flasks
Protocol:
-
Seed cells at an appropriate density in culture plates or flasks and allow them to adhere overnight.
-
Prepare working solutions of Coq7-IN-1 by diluting the DMSO stock in a complete culture medium to the desired final concentrations. It is advisable to perform a dose-response curve to determine the optimal concentration for the specific cell line and experimental endpoint.
-
Remove the existing medium from the cells and replace it with the medium containing Coq7-IN-1 or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired period (e.g., 24-72 hours), depending on the experimental goals.
-
Proceed with downstream assays, such as quinone analysis, mitochondrial respiration measurement, or cell viability assays.
Quantification of CoQ10 and DMQ10 by HPLC
Objective: To measure the levels of coenzyme Q10 and its precursor DMQ10 in cell lysates.
Materials:
-
Cell scraper
-
Phosphate-buffered saline (PBS)
-
RIPA buffer or similar lysis buffer
-
Ethanol and Hexane
-
HPLC system with a UV or electrochemical detector
-
Reversed-phase C18 column
-
CoQ10 and DMQ10 standards
Protocol:
-
After treatment with Coq7-IN-1, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).[3]
-
Determine the protein concentration of the lysate for normalization.
-
Extract the quinones from the lysate by adding a mixture of ethanol and hexane (e.g., 5:2 v/v) and vortexing vigorously.[3]
-
Centrifuge to separate the phases and collect the upper organic layer containing the quinones.
-
Evaporate the hexane under a stream of nitrogen or using a SpeedVac.
-
Reconstitute the dried extract in an appropriate solvent (e.g., a mixture of methanol and ethanol).[3]
-
Inject the sample into the HPLC system.
-
Separate the quinones using a C18 column with a mobile phase such as 70% methanol and 30% ethanol at a constant flow rate.[3]
-
Detect the quinones at a wavelength of 275 nm.[3]
-
Quantify the peaks by comparing their area to a standard curve generated with known concentrations of CoQ10 and DMQ10.
dot
Caption: Workflow for HPLC-based quinone analysis.
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
Objective: To assess the impact of COQ7 inhibition on mitochondrial function by measuring the oxygen consumption rate (OCR).
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Cells treated with Coq7-IN-1
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate and treat with Coq7-IN-1 as described in section 4.1.
-
On the day of the assay, hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C for at least one hour.
-
Replace the culture medium in the cell plate with pre-warmed Seahorse XF assay medium supplemented with substrates such as glucose, pyruvate, and glutamine.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for one hour to allow the cells to equilibrate.
-
Load the injection ports of the hydrated sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) at optimized concentrations.
-
Calibrate the Seahorse XF Analyzer with the calibrant-hydrated sensor cartridge.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure the basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function:
-
Oligomycin (Complex V inhibitor): Reveals ATP-linked respiration.
-
FCCP (uncoupler): Determines maximal respiration.
-
Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor): Shuts down mitochondrial respiration to measure non-mitochondrial oxygen consumption.
-
-
Analyze the data to determine the effects of Coq7-IN-1 on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
dot
Caption: Experimental workflow for the Seahorse XF Mito Stress Test.
Signaling Pathways and Logical Relationships
The primary pathway affected by this compound is the coenzyme Q biosynthesis pathway, leading to downstream effects on the mitochondrial electron transport chain.
dot
Caption: Logical flow of this compound's effect on mitochondrial function.
Conclusion
Coq7-IN-1 and related compounds are powerful tools for the study of mitochondrial biology. By specifically inhibiting COQ7, these molecules allow for the controlled investigation of the consequences of CoQ deficiency. The experimental protocols and data presented in this guide provide a foundation for researchers to effectively utilize these inhibitors in their studies of mitochondrial function, cellular metabolism, and the pathogenesis of diseases associated with mitochondrial dysfunction. For the most detailed and specific information, consultation of the primary research literature is strongly advised.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Coenzyme Q10 Content in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography-UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
The Role of Coq7-IN-2 in Ubiquinone Biosynthesis Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquinone, also known as Coenzyme Q10 (CoQ10), is a vital lipid-soluble antioxidant and an essential component of the electron transport chain, crucial for cellular energy production. The biosynthesis of ubiquinone is a complex, multi-step process involving a suite of enzymes encoded by the COQ genes. Among these, Coq7 (5-demethoxyubiquinone hydroxylase) catalyzes a critical hydroxylation step. Dysregulation of the ubiquinone biosynthesis pathway is implicated in various pathological conditions, making the enzymes in this pathway attractive targets for therapeutic intervention and for the development of research tools to probe mitochondrial function. Coq7-IN-2 is a small molecule inhibitor of the Coq7 enzyme. This technical guide provides a comprehensive overview of the role of this compound in ubiquinone biosynthesis research, detailing its mechanism of action, experimental protocols for its use, and quantitative data regarding its activity.
Mechanism of Action of this compound
This compound acts as an inhibitor of the Coq7 enzyme, which is responsible for the hydroxylation of demethoxyubiquinone (DMQ), a precursor in the ubiquinone biosynthesis pathway. By inhibiting Coq7, this compound blocks the conversion of DMQ to its hydroxylated intermediate, leading to an accumulation of DMQ and a subsequent decrease in the levels of fully synthesized ubiquinone (UQ10). This targeted inhibition allows researchers to study the consequences of impaired ubiquinone biosynthesis in various cellular models. This compound is a pyrazole derivative, a class of compounds that has been shown to exhibit inhibitory activity against human Coq7.
Quantitative Data for Coq7 Inhibitors
The inhibitory activity of this compound and a related compound, Coq7-IN-1, has been characterized in various cell lines. The following tables summarize the available quantitative data.
| Inhibitor | Parameter | Value | Cell Line | Assay |
| This compound | IC50 (DMQ10 accumulation) | 7.3 µM | - | - |
| IC50 (UQ10 reduction) | 15.4 µM | - | - | |
| GI50 | > 12 µM | HeLa | CellTiter-Glo | |
| GI50 | > 12 µM | PANC-1 | CellTiter-Glo | |
| Coq7-IN-1 | GI50 | 19.0 µM | WI-38 | Cell Growth Assay |
| GI50 | 9.0 ± 1.1 µM | C3A | Cell Growth Assay |
Table 1: Potency and Growth Inhibition of Coq7 Inhibitors [1][2][3]
| Inhibitor | Concentration | Cell Line | DMQ10 Accumulation (% of total quinones) |
| This compound | - | PANC-1 | 8.7% |
| - | PC3 | 14.0% | |
| Coq7-IN-1 | 10 µM (2 days) | HeLa | 52.0% |
Table 2: Effect of Coq7 Inhibitors on DMQ10 Accumulation [1][2]
Experimental Protocols
Cell Viability Assay using CellTiter-Glo®
This protocol is used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, PANC-1)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a desired density and culture overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0-100 µM) and incubate for the desired period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the GI50 value from the dose-response curve.[4][5]
Quantification of Ubiquinone and Demethoxyubiquinone by HPLC
This protocol allows for the measurement of intracellular levels of UQ10 and DMQ10 to confirm the inhibitory effect of this compound.
Materials:
-
This compound treated and untreated cells
-
Internal standard (e.g., CoQ9)
-
Hexane
-
Ethanol
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Harvest and lyse the cells.
-
Add a known amount of internal standard to the cell lysate.
-
Extract the lipids from the lysate using a mixture of hexane and ethanol (e.g., 5:2 v/v).
-
Centrifuge to separate the phases and collect the upper organic phase.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in the mobile phase.
-
Inject the sample onto a C18 reverse-phase column.
-
Elute the quinones using an isocratic mobile phase (e.g., a mixture of methanol and ethanol).
-
Detect the separated quinones using a UV detector at 275 nm.
-
Quantify the amounts of UQ10 and DMQ10 by comparing their peak areas to that of the internal standard and a standard curve.
Visualizations
Ubiquinone Biosynthesis Pathway and Inhibition by this compound
Caption: Inhibition of COQ7 by this compound in the ubiquinone biosynthesis pathway.
Experimental Workflow for Characterizing this compound
Caption: Workflow for characterizing the activity of this compound.
Conclusion
This compound serves as a valuable research tool for investigating the intricacies of ubiquinone biosynthesis and mitochondrial function. Its specific inhibition of Coq7 allows for the controlled induction of ubiquinone deficiency in cellular models, enabling detailed studies of the downstream consequences on cellular metabolism, signaling, and viability. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further research into the selectivity and potential off-target effects of this compound will continue to refine its application as a precise chemical probe for dissecting the complexities of mitochondrial biology.
References
- 1. Elevated levels of mitochondrial CoQ10 induce ROS-mediated apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of buffer components and carrier solvents on in vitro activity of recombinant human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and functionality of a multimeric human COQ7:COQ9 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimal mitochondrial respiration is required to prevent cell death by inhibition of mTOR signaling in CoQ-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sensitive mass spectrometric assay for mitochondrial CoQ pool redox state in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Mitochondrial Stress with Coq7-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Coq7-IN-2, a small molecule inhibitor of the mitochondrial enzyme Coenzyme Q7 (COQ7). By disrupting the coenzyme Q10 (CoQ10) biosynthesis pathway, this compound serves as a valuable tool for inducing and studying mitochondrial stress in a controlled manner. This document outlines the mechanism of action of this compound, presents its key quantitative data, provides detailed experimental protocols for its use, and visualizes the relevant biological pathways and experimental workflows.
Introduction to COQ7 and Mitochondrial Stress
COQ7 is a critical enzyme located in the inner mitochondrial membrane, where it catalyzes the penultimate step in the biosynthesis of CoQ10. CoQ10 is an essential lipid-soluble antioxidant and a vital component of the electron transport chain, responsible for transferring electrons from complexes I and II to complex III. Inhibition of COQ7 leads to a depletion of CoQ10 and an accumulation of its precursor, demethoxyubiquinone (DMQ10). This disruption of the CoQ10 pool impairs mitochondrial respiration, increases the production of reactive oxygen species (ROS), and ultimately induces a state of mitochondrial stress. Understanding the cellular responses to this stress is crucial for research into mitochondrial diseases, neurodegenerative disorders, and cancer metabolism. This compound is a specific inhibitor developed to facilitate these investigations.
This compound: Mechanism of Action and Quantitative Data
This compound, also referred to as compound 12 in its discovery publication, is a potent inhibitor of human COQ7. Its inhibitory action leads to a measurable decrease in ubiquinone (UQ10 or CoQ10) levels and a corresponding accumulation of demethoxyubiquinone (DMQ10) in cells.
Quantitative Data for this compound
The following tables summarize the key in vitro efficacy and cellular effects of this compound.
| Parameter | Value (μM) | Assay Conditions |
| IC₅₀ for DMQ₁₀ Accumulation | 7.3 | HeLa cells |
| IC₅₀ for UQ₁₀ Reduction | 15.4 | HeLa cells |
| Cell Line | This compound Concentration (μM) | DMQ₁₀ Accumulation (% of total quinones) |
| PANC-1 | Not specified | 8.7 |
| PC3 | Not specified | 14.0 |
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of COQ7 inhibitors.
Cell-Based Assay for COQ7 Inhibition
This protocol describes the treatment of cultured cells with this compound to assess its impact on the levels of DMQ10 and CoQ10.
Materials:
-
HeLa cells (or other cell line of interest)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
6-well plates or 60 mm culture dishes
-
Reagents for quinone extraction (e.g., ethanol, hexane)
-
High-performance liquid chromatography (HPLC) system with a reverse-phase column
Procedure:
-
Seed HeLa cells at a density of 2 x 10⁵ cells/well in a 6-well plate or 4 x 10⁵ cells/well in a 60 mm culture dish.
-
Incubate the cells overnight to allow for attachment.
-
Prepare serial dilutions of this compound in culture medium. It is recommended to test a range of concentrations (e.g., 1-20 µM).
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Incubate the cells for 48 hours.
-
After the incubation period, harvest the cells by trypsinization or scraping.
-
Perform quinone extraction from the cell pellet using a suitable method, such as sonication in a mixture of ethanol and hexane.
-
Analyze the extracted quinones by HPLC to determine the levels of DMQ10 and CoQ10.
-
Calculate the percentage of DMQ10 accumulation and the reduction in UQ10 relative to the vehicle control to determine the IC₅₀ values.
Cell Growth Inhibition Assay
This protocol is used to evaluate the cytotoxic or cytostatic effects of this compound on cultured cells.
Materials:
-
Human normal culture cells (e.g., WI-38) or cancer cell lines
-
Appropriate cell culture medium and supplements
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density for the chosen cell line and assay duration.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of this compound concentrations.
-
Incubate the cells for the desired period (e.g., 4 days).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value if applicable.
Visualizing Pathways and Workflows
The following diagrams illustrate the CoQ10 biosynthesis pathway, the point of inhibition by this compound, and the general experimental workflow for its characterization.
Conclusion
This compound is a valuable chemical probe for the targeted inhibition of COQ7, enabling the induction and study of mitochondrial stress. Its use in cell-based models allows for the investigation of the cellular consequences of CoQ10 deficiency and the accumulation of DMQ10. This guide provides the foundational information and protocols for researchers to employ this compound in their studies of mitochondrial biology and dysfunction. Further investigations using this inhibitor may elucidate novel aspects of mitochondrial stress signaling and identify potential therapeutic targets for a range of diseases.
The Impact of COQ7 Inhibition on Coenzyme Q10 Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme Q10 (CoQ10), an essential component of the mitochondrial electron transport chain and a potent antioxidant, is synthesized endogenously through a highly regulated multi-step pathway. The enzyme 5-demethoxyubiquinone hydroxylase, encoded by the COQ7 gene, catalyzes a critical hydroxylation step in this pathway. Inhibition of COQ7, whether through genetic mutation or pharmacological intervention, leads to a significant disruption in CoQ10 biosynthesis, resulting in decreased CoQ10 levels and the accumulation of the intermediate substrate, demethoxyubiquinone (DMQ). This guide provides an in-depth analysis of the consequences of COQ7 inhibition on CoQ10 levels, supported by quantitative data from studies on COQ7 mutations, detailed experimental protocols, and visualizations of the pertinent biochemical pathways. While specific data on a compound designated "Coq7-IN-2" is not publicly available, this document extrapolates from the extensive research on COQ7 deficiency to provide a comprehensive technical overview for researchers in the field.
Introduction to Coenzyme Q10 and the Role of COQ7
Coenzyme Q10 (also known as ubiquinone) is a lipid-soluble molecule crucial for cellular energy production and antioxidant defense.[1][2][3] Its primary function is to shuttle electrons from complexes I and II to complex III of the mitochondrial respiratory chain, a process essential for ATP synthesis.[3][4] In its reduced form, ubiquinol, CoQ10 acts as a potent antioxidant, protecting cellular membranes and lipoproteins from oxidative damage.[5]
The biosynthesis of CoQ10 is a complex process involving at least ten enzymes.[4] The COQ7 gene encodes a mitochondrial hydroxylase that catalyzes the penultimate step in this pathway: the hydroxylation of demethoxyubiquinone (DMQ) to 5-hydroxyubiquinone.[2] This step is critical, and its disruption has significant pathological consequences. Mutations in COQ7 are associated with primary CoQ10 deficiency, a clinically heterogeneous mitochondrial disorder.[6][7][8]
Quantitative Effects of COQ7 Inhibition on Coenzyme Q10 Levels
The inhibition or deficiency of the COQ7 enzyme directly impacts the levels of CoQ10 and its precursor, DMQ. The following tables summarize quantitative data from studies on patient-derived fibroblasts with COQ7 mutations, which serve as a model for understanding the effects of COQ7 inhibition.
Table 1: Coenzyme Q10 and Demethoxyubiquinone Levels in Human Fibroblasts with COQ7 Mutations
| Cell Line/Condition | Coenzyme Q10 Level | Demethoxyubiquinone (DMQ10) Level | Reference |
| Control Fibroblasts | Normal | Undetectable/Low | [9] |
| Patient Fibroblasts (p.Arg54Gln mutation) | ~45% decrease compared to control | Accumulation | [9] |
| Patient Fibroblasts (unspecified COQ7 mutation) | 0.29 nmol/UCOX (Reference: 1.64-3.32) | Accumulation | [3] |
Table 2: Respiratory Chain Enzyme Activity in Human Fibroblasts with COQ7 Mutations
| Cell Line/Condition | Complex II + III Activity | Reference |
| Control Fibroblasts | Normal | [3] |
| Patient Fibroblasts (unspecified COQ7 mutation) | 114 mU/UCOX (Reference: 325-649) | [3] |
Experimental Protocols
This section details the methodologies used to quantify the effects of COQ7 inhibition on CoQ10 levels and mitochondrial function.
Cell Culture
Patient-derived skin fibroblasts and control cell lines are cultured under standard conditions. A typical protocol is as follows:
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1x GlutaMAX, and 1% penicillin-streptomycin solution.
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Cells are passaged upon reaching 80-90% confluency. For experiments, cells between passages 8 and 20 are typically used.[6]
Quantification of Coenzyme Q10 and Demethoxyubiquinone
The levels of CoQ10 and its precursor DMQ10 are measured using High-Performance Liquid Chromatography (HPLC).
-
Cell Lysis: Cells are lysed in RIPA buffer (20 mM Tris-HCl, pH 7.5, 1% NP-40, 0.5% deoxycholate, 10 mM EDTA, 150 mM NaCl).[9]
-
CoQ Extraction: Coenzyme Q is extracted from the cell lysate using a mixture of ethanol and hexane (e.g., 5:2 v/v).[9]
-
Chromatography: The extract is analyzed on a reverse-phase C18 column (e.g., 2.1 × 50 mm, 1.8 μm).[9]
-
Mobile Phase: A mixture of methanol and ethanol (e.g., 70:30) is used as the mobile phase at a flow rate of approximately 0.3 mL/min.[9]
-
Detection: The quinones are detected by their absorbance at 275 nm.[9]
-
Normalization: The final quantification of CoQ is normalized to the total protein content of the sample, measured using a BCA assay.[9]
Western Blot Analysis of COQ7 Protein Levels
Western blotting is used to determine the expression levels of the COQ7 protein.
-
Protein Extraction: Whole-cell lysates are prepared from cultured fibroblasts.
-
Protein Quantification: Total protein concentration is determined using the BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 75 μg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[6]
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for COQ7. A loading control, such as porin or PDSS2, is also probed to ensure equal protein loading.[6][9]
-
Detection: A secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase) is used for visualization.
Measurement of Mitochondrial Respiratory Chain Activity
The functional consequence of CoQ10 deficiency is assessed by measuring the activity of the mitochondrial respiratory chain complexes.
-
Spectrophotometric Assays: The activity of combined complex II + III (succinate:cytochrome c oxidoreductase) is measured spectrophotometrically in isolated mitochondria or cell lysates. This assay measures the reduction of cytochrome c, which is dependent on the transfer of electrons from succinate through complex II, CoQ10, and complex III. A significant decrease in this combined activity is indicative of a CoQ10 deficiency.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the Coenzyme Q10 biosynthetic pathway, the mechanism of COQ7 inhibition, and a typical experimental workflow for studying COQ7 inhibitors.
Caption: The Coenzyme Q10 biosynthetic pathway, highlighting the critical role of COQ7.
Caption: Mechanism of COQ7 inhibition and its downstream consequences.
Caption: A typical experimental workflow for studying the effects of a COQ7 inhibitor.
Conclusion
The inhibition of the COQ7 enzyme results in a clear and measurable biochemical phenotype characterized by decreased levels of Coenzyme Q10 and an accumulation of its precursor, demethoxyubiquinone. This disruption in the CoQ10 biosynthetic pathway leads to impaired mitochondrial respiratory chain function. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to investigate the effects of potential COQ7 inhibitors. Further research into specific inhibitors, such as the hypothetical "this compound," will be crucial for developing targeted therapies for diseases associated with CoQ10 deficiency and for understanding the broader physiological roles of this essential enzyme.
References
- 1. mdpi.com [mdpi.com]
- 2. COQ7 - Wikipedia [en.wikipedia.org]
- 3. A fatal case of COQ7‐associated primary coenzyme Q10 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathogenicity of two COQ7 mutations and responses to 2,4‐dihydroxybenzoate bypass treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coenzyme Q10 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 6. neurology.org [neurology.org]
- 7. Biallelic variants in COQ7 cause distal hereditary motor neuropathy with upper motor neuron signs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biallelic variants in COQ7 cause distal hereditary motor neuropathy with upper motor neuron signs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Coenzyme Q10 Deficiency: A Technical Guide to Modeling with COQ7 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract: Coenzyme Q10 (CoQ10) is a vital component of the mitochondrial electron transport chain and a potent antioxidant. Primary and secondary CoQ10 deficiencies lead to a spectrum of debilitating mitochondrial diseases. Understanding the pathophysiology of these deficiencies requires robust experimental models. The COQ7 gene encodes a crucial hydroxylase for the penultimate step in CoQ10 biosynthesis. Inhibition of the COQ7 protein offers a precise method for inducing an acute CoQ10-deficient state, allowing for detailed investigation of the resulting cellular and metabolic consequences. While specific small molecule inhibitors such as "Coq7-IN-2" are not extensively documented in publicly available literature, this guide outlines the principles and methodologies for studying CoQ10 deficiency through the lens of COQ7 inhibition, using data derived from analogous genetic and pharmacological models. This document provides the necessary theoretical background, experimental protocols, and data interpretation frameworks for researchers in the field.
The Role of COQ7 in Coenzyme Q10 Biosynthesis
Coenzyme Q10 is an essential lipid-soluble molecule composed of a benzoquinone ring and a polyisoprenoid tail. Its biosynthesis is a multi-step process involving at least a dozen enzymes. The COQ7 protein (also known as 5-demethoxyubiquinone hydroxylase) catalyzes the hydroxylation of demethoxyubiquinone (DMQ), the penultimate step in the pathway.[1][2] Loss of COQ7 function prevents the formation of CoQ10 and leads to the characteristic accumulation of its substrate, DMQ.[1][3] This makes COQ7 a critical control point and an ideal target for modeling CoQ10 deficiency. The functional interaction between COQ7 and the lipid-binding protein COQ9 is also crucial for its activity, potentially for presenting the hydrophobic DMQ substrate to the COQ7 active site.[4][5]
Cellular Consequences of COQ7 Inhibition
Inhibiting COQ7 function initiates a cascade of cellular events that mirror the pathophysiology of primary CoQ10 deficiency. These consequences are central to understanding the disease and evaluating potential therapeutics.
-
Impaired Mitochondrial Respiration: CoQ10 is the mobile electron carrier that shuttles electrons from Complex I and Complex II to Complex III of the electron transport chain (ETC).[6] Its depletion severely curtails oxidative phosphorylation (OXPHOS), leading to decreased ATP production.[7]
-
Increased Oxidative Stress: Although severe CoQ10 deficiency impairs the ETC, moderate deficiency can lead to electron leakage and the generation of reactive oxygen species (ROS), resulting in oxidative damage to lipids, proteins, and DNA.[8][9]
-
Metabolic Reprogramming: Cells adapt to mitochondrial dysfunction by upregulating glycolysis. This metabolic shift is a common adaptive mechanism against CoQ10 deficiency.[2]
-
Secondary Pathway Impairment: CoQ10 is a required cofactor for other mitochondrial enzymes beyond the ETC. Notably, sulfide-quinone reductase (SQR), the first enzyme in the hydrogen sulfide oxidation pathway, is dependent on CoQ10. Its impairment is a direct consequence of CoQ10 deficiency.[10]
Experimental Workflow for Characterizing a COQ7 Inhibitor
A systematic approach is required to validate the mechanism of action and characterize the cellular phenotype induced by a putative COQ7 inhibitor like this compound. The following workflow outlines the key experimental stages.
References
- 1. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 3. karger.com [karger.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Coenzyme Q biochemistry and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fatal case of COQ7‐associated primary coenzyme Q10 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Targets of Coenzyme Q10 in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Consequences of Coenzyme Q10 Deficiency in Neurodegeneration of the Retina and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Consequences of Coenzyme Q10 Deficiency in Neurodegeneration of the Retina and Brain [ouci.dntb.gov.ua]
- 10. embopress.org [embopress.org]
The Impact of Coq7-IN-2 on Demethoxyubiquinone (DMQ) Accumulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme Q10 (CoQ10), an essential component of the mitochondrial electron transport chain and a potent antioxidant, is synthesized endogenously through a multi-step pathway. A key enzyme in this pathway is Coenzyme Q7 (COQ7), a hydroxylase responsible for the penultimate step in CoQ10 biosynthesis. Inhibition of COQ7 disrupts this pathway, leading to a decrease in CoQ10 levels and a corresponding accumulation of its substrate, demethoxyubiquinone (DMQ). This technical guide provides an in-depth analysis of Coq7-IN-2, a small molecule inhibitor of COQ7, and its impact on DMQ accumulation. It is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the CoQ10 biosynthesis pathway and the therapeutic potential of COQ7 inhibition.
Introduction to COQ7 and Coenzyme Q Biosynthesis
The biosynthesis of Coenzyme Q (CoQ) is a highly conserved process crucial for cellular respiration and antioxidant defense.[1][2] COQ7, a mitochondrial inner membrane protein, catalyzes the hydroxylation of demethoxyubiquinone (DMQ) to 5-hydroxy-ubiquinone, a critical step preceding the final methylation to produce active CoQ.[1] Genetic defects or pharmacological inhibition of COQ7 disrupt this pathway, leading to a pathological state characterized by CoQ deficiency and the accumulation of DMQ.[1][2] The ability to pharmacologically modulate COQ7 activity with specific inhibitors like this compound provides a valuable tool for studying the physiological roles of CoQ and the consequences of its deficiency.
This compound: A Potent Inhibitor of COQ7
This compound (also referred to as compound 12 in primary literature) is a small molecule inhibitor designed to specifically target human COQ7.[3] Its inhibitory action on COQ7 leads to a measurable increase in the intracellular concentration of demethoxyubiquinone (DMQ10) and a decrease in ubiquinone (UQ10 or CoQ10) levels.
Quantitative Impact of this compound on DMQ10 and UQ10 Levels
The following table summarizes the quantitative data on the effect of this compound on DMQ10 and UQ10 accumulation in various cell lines.
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | HeLa | IC50 (DMQ10 accumulation) | 7.3 μM | [3] |
| This compound | HeLa | IC50 (UQ10 accumulation) | 15.4 μM | [3] |
| This compound | PANC-1 | DMQ10 Accumulation | 8.7% | [3] |
| This compound | PC-3 | DMQ10 Accumulation | 14.0% | [3] |
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the evaluation of COQ7 inhibitors.[4]
Cell-Based Assay for COQ7 Inhibition
This protocol details the method used to determine the inhibitory activity of compounds on human COQ7 (hCOQ7) by measuring the accumulation of DMQ10 in cultured cells.
3.1.1. Cell Culture and Compound Treatment:
-
Cell Line: HeLa cells are utilized due to their high UQ synthesis activity.[4]
-
Seeding: Inoculate HeLa cells at a density of 2 × 10^5 cells/well in a 6-well plate or 4 × 10^5 cells/well in a 60 mm culture dish.[4]
-
Incubation: Culture the cells overnight to allow for attachment.
-
Compound Addition: Add the test compounds (e.g., this compound) at the desired concentrations (typically in the range of 1-5 μM) to the culture medium.
-
Co-culture: Incubate the cells with the test compounds for a further 2 days.
3.1.2. Quinone Extraction:
-
After the incubation period, harvest the cells.
-
Perform a lipid extraction to isolate ubiquinone and its precursors. A common method involves the use of a biphasic solvent system, such as hexane and methanol/water.
3.1.3. Quantification of DMQ10 and UQ10:
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is the standard method for separating and quantifying DMQ10 and UQ10.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of organic solvents (e.g., methanol, ethanol, isopropanol) is employed to achieve separation.
-
Detection: Monitor the absorbance at a wavelength specific for quinones (e.g., 275 nm).
-
-
Data Analysis:
-
Calculate the concentrations of DMQ10 and UQ10 by comparing the peak areas to those of known standards.
-
The inhibitory activity of the compound on COQ7 is determined by the dose-dependent increase in the DMQ10/UQ10 ratio.
-
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the Coenzyme Q biosynthesis pathway and a typical experimental workflow for evaluating COQ7 inhibitors.
Caption: Coenzyme Q10 Biosynthesis Pathway and the Point of Inhibition by this compound.
Caption: Workflow for Assessing this compound's Impact on DMQ Accumulation.
Conclusion
This compound serves as a potent and specific chemical probe for studying the function of COQ7 and the broader implications of CoQ10 biosynthesis. The quantifiable accumulation of DMQ upon treatment with this compound provides a robust biomarker for its inhibitory activity. The detailed protocols and conceptual diagrams presented in this guide offer a framework for researchers to design and execute experiments aimed at further elucidating the role of the CoQ10 pathway in health and disease, and for the development of novel therapeutic strategies targeting this essential metabolic process.
References
- 1. genecards.org [genecards.org]
- 2. The CoQ biosynthetic di-iron carboxylate hydroxylase COQ7 is inhibited by in vivo metalation with manganese but remains functional by metalation with cobalt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of small molecule inhibitors of human COQ7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Coq7-IN-2 for the Study of Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and chemical databases contain no specific information on a compound designated "Coq7-IN-2." This guide will therefore focus on the well-characterized Coq7 inhibitor, Coq7-IN-1 , as a representative tool for studying the metabolic consequences of Coq7 inhibition. The principles, protocols, and data presented herein are based on the known mechanisms of Coq7 and the effects of its inhibition, and should be adaptable for the study of any potent and specific Coq7 inhibitor.
Executive Summary
Coenzyme Q (CoQ or ubiquinone) is a vital component of the mitochondrial electron transport chain and a potent antioxidant. Its biosynthesis is a complex, multi-step process, with the enzyme Coq7 catalyzing the penultimate step: the hydroxylation of demethoxyubiquinone (DMQ). Genetic mutations in COQ7 lead to primary CoQ10 deficiency, a group of severe mitochondrial disorders. The development of specific inhibitors for Coq7, such as Coq7-IN-1, provides a critical pharmacological tool to model these deficiencies and investigate the broader roles of CoQ10 in metabolic health and disease. This guide offers a comprehensive overview of the use of Coq7 inhibitors for studying metabolic disorders, including quantitative data on their effects, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
The Role of Coq7 in Ubiquinone Biosynthesis and Metabolism
Coq7, a mitochondrial 5-demethoxyubiquinone hydroxylase, is an essential enzyme in the coenzyme Q biosynthetic pathway. It is a di-iron-containing protein located in the inner mitochondrial membrane.[1] The primary function of Coq7 is to hydroxylate DMQ, a precursor in the CoQ synthesis pathway. This hydroxylation is a critical step for the subsequent methylation by the Coq3 enzyme, leading to the final ubiquinone molecule.
Inhibition of Coq7 disrupts this pathway, leading to two primary metabolic consequences:
-
Decreased levels of ubiquinone (CoQ10 in humans): This impairs the function of the electron transport chain, leading to reduced mitochondrial respiration and ATP production.[2][3]
-
Accumulation of the substrate demethoxyubiquinone (DMQ): The buildup of DMQ is a hallmark of Coq7 dysfunction.[2][3]
These molecular changes manifest as cellular and systemic metabolic dysregulation, making Coq7 a compelling target for studying metabolic disorders.
Quantitative Data on Coq7 Inhibition
The following tables summarize the quantitative effects of the Coq7 inhibitor, Coq7-IN-1, on various cell lines. This data is crucial for designing experiments and interpreting results.
Table 1: Cellular Growth Inhibition by Coq7-IN-1
| Cell Line | Growth Inhibition (GI50) | Treatment Duration | Reference |
| WI-38 | 19.0 µM | 4 days | [4] |
| C3A | 9.0 ± 1.1 µM | Not Specified | [4] |
Table 2: Metabolic Effects of Coq7-IN-1 in HeLa Cells
| Treatment | DMQ10 Content | UQ10 Content | DMQ10 Percentage of Total Quinones | Treatment Duration | Reference |
| Coq7-IN-1 (10 µM) | 13.2 ng/well | 12.2 ng/well | 52.0% | 2 days | [4] |
Signaling Pathways and Experimental Workflows
Coq7 and Mitochondrial Respiration Signaling Pathway
Inhibition of Coq7 directly impacts the electron transport chain, a fundamental signaling hub in cellular metabolism. The following diagram illustrates the central role of Coq7 in this pathway and the consequences of its inhibition.
Caption: Inhibition of Coq7 by this compound blocks CoQ10 synthesis, impairing electron transport and ATP production.
Experimental Workflow for Studying Coq7 Inhibitors
The following diagram outlines a typical experimental workflow for characterizing the effects of a Coq7 inhibitor on cellular metabolism.
References
- 1. Structure and functionality of a multimeric human COQ7:COQ9 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Basic Research Applications of COQ7 Inhibitors
Disclaimer: As of late 2025, the specific designation "Coq7-IN-2" does not correspond to a widely documented or commercially available chemical probe in public scientific literature. This guide therefore focuses on the broader class of COQ7 inhibitors, using known examples to illustrate their research applications. It is plausible that "this compound" represents a novel, pre-publication, or internal compound name for a molecule within this class.
Executive Summary
Coenzyme Q (CoQ or ubiquinone) is a vital lipid-soluble antioxidant and an essential electron carrier in the mitochondrial respiratory chain. The biosynthesis of CoQ is a complex, multi-step process, with the enzyme COQ7 (also known as CLK-1) catalyzing the critical penultimate hydroxylation step. Inhibition of COQ7 provides a powerful tool for investigating the roles of CoQ in cellular metabolism, mitochondrial function, and aging-related processes. This technical guide provides an in-depth overview of the basic research applications of COQ7 inhibitors, detailing their mechanism of action, experimental protocols, and the signaling pathways they modulate.
Introduction to COQ7
COQ7 is a mitochondrial di-iron carboxylate hydroxylase that catalyzes the conversion of demethoxyubiquinone (DMQ) to 5-hydroxyubiquinone, a crucial step in the biosynthesis of Coenzyme Q.[1] Genetic or pharmacological disruption of COQ7 function leads to a decrease in CoQ levels and a corresponding accumulation of its substrate, DMQ.[1] Beyond its primary role in mitochondrial bioenergetics, COQ7 and its homologues have been implicated in the regulation of lifespan and stress responses, with a fraction of the protein potentially translocating to the nucleus to modulate gene expression.[2][3]
Rationale for COQ7 Inhibition in Basic Research
The targeted inhibition of COQ7 allows researchers to:
-
Model Primary CoQ Deficiencies: Pharmacological inhibition mimics the biochemical phenotype of genetic COQ7 deficiencies, providing a tractable model system to study the pathophysiology of these mitochondrial diseases.[4]
-
Investigate the Roles of CoQ and DMQ: By manipulating the levels of CoQ and DMQ, researchers can dissect their respective roles in mitochondrial respiration, antioxidant defense, and other cellular processes.
-
Study Aging and Lifespan: The homolog of COQ7 in C. elegans, clk-1, is a well-established regulator of lifespan.[5] COQ7 inhibitors are therefore valuable tools for exploring the link between mitochondrial function, CoQ metabolism, and the aging process in mammalian systems.
-
Explore Therapeutic Strategies: COQ7 inhibitors can be used to screen for compounds that rescue or bypass the enzymatic block, aiding in the development of novel therapeutics for CoQ deficiencies.
Known COQ7 Inhibitors and Mechanism of Action
Several classes of small molecules have been identified as inhibitors of COQ7 activity.
Metal Chelators: Clioquinol
Clioquinol, an 8-hydroxyquinoline derivative with metal-chelating properties, has been shown to inhibit COQ7 activity.[5] COQ7 is a di-iron enzyme, and it is hypothesized that clioquinol exerts its inhibitory effect by chelating the iron ions essential for the enzyme's catalytic function.[5][6] This inhibition can be reversed by the addition of excess iron or cobalt.[5]
Pyrazole Derivatives
Systematic screening and structure-activity relationship studies have identified pyrazole derivatives as potent and specific inhibitors of human COQ7.[4] These compounds serve as valuable research tools for studying the effects of CoQ deficiency without the confounding effects of metal chelation.[4]
Other Investigational Inhibitors
Oxazinoquinoline derivatives have also been identified as inhibitors of COQ7, particularly in the context of parasitic organisms like Trypanosoma cruzi, suggesting that the CoQ biosynthesis pathway is a potential drug target for infectious diseases.[4]
Quantitative Data on COQ7 Inhibition
The following table summarizes the quantitative effects of COQ7 inhibition observed in various experimental systems.
| Inhibitor/Condition | Model System | Concentration | Effect | Reference |
| Manganese (MnCl₂) | RAW264.7 mouse macrophages | 50 µM | Dose-dependent increase in DMQ₉/CoQ₉ ratio | [7] |
| Clioquinol | Cultured mammalian cells | Not specified | Inhibition of CLK-1/COQ7 activity | [5] |
| Pyrazole Derivative (Ewha-18278) | Not specified | Not specified | High inhibitory potency on Nox isozymes (related pyrazole) | [4] |
| Genetic COQ7 Knockout | Mouse Embryonic Fibroblasts | N/A | Accumulation of DMQ, cell death in galactose media | [8] |
Signaling Pathways and Experimental Workflows
Coenzyme Q Biosynthesis Pathway
The following diagram illustrates the final steps of the Coenzyme Q biosynthesis pathway, highlighting the role of COQ7 and the effect of its inhibition.
Caption: The role of COQ7 in the Coenzyme Q biosynthesis pathway and its inhibition.
Mechanism of Clioquinol Inhibition
This diagram illustrates the proposed mechanism of COQ7 inhibition by the metal chelator clioquinol.
Caption: Clioquinol inhibits COQ7 by chelating essential iron ions from its active site.
Experimental Workflow for Studying COQ7 Inhibitors
The following workflow outlines a typical experimental approach for characterizing the effects of a putative COQ7 inhibitor in a cell-based model.
Caption: A standard workflow for evaluating the cellular effects of a COQ7 inhibitor.
Experimental Protocols
Cell Culture and Treatment with COQ7 Inhibitors
-
Cell Lines: Human fibroblast cell lines, HeLa cells, or mouse embryonic fibroblasts (MEFs) are commonly used.[4][9]
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, incubated at 37°C in a 5% CO₂ atmosphere.[9]
-
Inhibitor Preparation: Prepare stock solutions of the COQ7 inhibitor (e.g., clioquinol, pyrazole derivative) in a suitable solvent like DMSO.
-
Treatment: Seed cells in multi-well plates. After allowing them to adhere (typically overnight), replace the medium with fresh medium containing the desired concentrations of the inhibitor. A vehicle control (e.g., DMSO) must be included.
-
Incubation: Incubate the cells for the desired time period (e.g., 24-72 hours) before harvesting for downstream analysis.
Quantification of Coenzyme Q and DMQ by HPLC
This protocol provides a general method for extracting and quantifying quinones from cultured cells.[1]
-
Cell Lysis: After treatment, wash cells with PBS and lyse them in RIPA buffer. Determine the total protein concentration of the lysate using a BCA assay for normalization.[1]
-
Quinone Extraction: To the cell lysate, add a mixture of ethanol and hexane (e.g., 5:2 v/v) to precipitate protein and extract the lipid-soluble quinones into the hexane phase.[1]
-
Sample Preparation: Vortex the mixture vigorously and centrifuge to separate the phases. Carefully collect the upper hexane layer containing the quinones and evaporate to dryness under a stream of nitrogen.
-
HPLC Analysis:
-
Reconstitute the dried extract in the mobile phase (e.g., 70% methanol, 30% ethanol).[1]
-
Inject the sample onto a reverse-phase C18 column.[1]
-
Use an isocratic mobile phase at a constant flow rate (e.g., 0.3 mL/min).[1]
-
Detect the quinones using a UV detector set to 275 nm.[1]
-
Identify and quantify CoQ and DMQ peaks by comparing their retention times and peak areas to those of authentic standards.
-
Normalize the final quinone quantities to the total protein content of the initial lysate.
-
Western Blotting for COQ7 Protein Levels
-
Protein Extraction: Lyse cells as described above.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for COQ7 overnight at 4°C. A loading control antibody (e.g., actin, tubulin, or a mitochondrial marker like porin/VDAC) should also be used.[9]
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
Inhibitors of COQ7 are indispensable tools for basic research, enabling the precise dissection of Coenzyme Q's role in health and disease. They provide robust models for studying mitochondrial dysfunction and have been instrumental in linking CoQ metabolism to the aging process. Future research will likely focus on the development of more potent and specific COQ7 inhibitors to serve as chemical probes. These next-generation tools will facilitate a deeper understanding of the distinct functions of CoQ in different subcellular compartments and may help to uncover novel therapeutic strategies for a range of conditions, from rare mitochondrial diseases to common age-related neurodegenerative disorders.
References
- 1. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COQ7 - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. The anti-neurodegeneration drug clioquinol inhibits the aging-associated protein CLK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. micropublication.com [micropublication.com]
- 8. Minimal mitochondrial respiration is required to prevent cell death by inhibition of mTOR signaling in CoQ-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Homozygous Variant in COQ7 in Siblings With Hereditary Motor Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Coq7-IN-2: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coq7-IN-2 is a small molecule inhibitor of Coenzyme Q7 (COQ7), a critical mitochondrial enzyme in the biosynthesis of Coenzyme Q10 (CoQ10 or ubiquinone). COQ7, a hydroxylase, catalyzes the penultimate step in the CoQ10 biosynthetic pathway—the conversion of demethoxyubiquinone (DMQ) to 5-hydroxy-ubiquinone. Inhibition of COQ7 leads to the accumulation of DMQ and a subsequent reduction in CoQ10 levels, impairing mitochondrial respiratory chain function and inducing a metabolic shift. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study the effects of CoQ10 deficiency.
Mechanism of Action
This compound directly inhibits the enzymatic activity of COQ7. This disruption of the CoQ10 biosynthesis pathway leads to a decrease in the cellular pool of CoQ10, a vital electron carrier in the mitochondrial electron transport chain (ETC). The reduction in CoQ10 impairs the transfer of electrons from Complex I and II to Complex III, leading to decreased mitochondrial respiration and ATP production. Consequently, cells may exhibit a compensatory shift towards glycolysis for energy production. Studies on Coq7 knockout cells, which mimic the effects of Coq7 inhibition, have revealed a downstream inhibition of the mTOR signaling pathway.
Application Notes and Protocols for Coq7-IN-2 in Seahorse XF Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme Q (CoQ), also known as ubiquinone, is a vital component of the mitochondrial electron transport chain (ETC), where it functions as an electron carrier, facilitating ATP production through oxidative phosphorylation.[1] The biosynthesis of CoQ is a multi-step process involving a complex of enzymes. Coq7 is a critical mitochondrial hydroxylase that catalyzes the penultimate step in this pathway.[1][2] Inhibition of Coq7 disrupts the production of CoQ, leading to mitochondrial dysfunction. This makes Coq7 a compelling target for research in areas such as metabolic disorders, neurodegenerative diseases, and oncology.
Coq7-IN-2 is a chemical inhibitor of Coq7 that disrupts the synthesis of ubiquinone.[3][4] It has been shown to induce the accumulation of demethoxyubiquinone (DMQ), the substrate of Coq7, with an IC50 of 7.3 µM.[3] These application notes provide a detailed protocol for utilizing this compound in a Seahorse XF Cell Mito Stress Test to assess its impact on mitochondrial respiration. The Seahorse XF assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial function, in real-time.[5]
Principle of the Assay
The Seahorse XF Cell Mito Stress Test utilizes serial injections of mitochondrial respiratory chain modulators to measure key parameters of mitochondrial function. By treating cells with this compound prior to or during the assay, researchers can quantify the specific impact of Coq7 inhibition on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in these parameters is expected upon effective inhibition of Coq7, reflecting the crucial role of Coenzyme Q in the electron transport chain.
Materials and Reagents
-
Cell Culture: Adherent cells of interest (e.g., PANC-1, PC3, or other relevant cell lines)
-
Seahorse XF Analyzer: XFe96, XFe24, or equivalent model
-
Seahorse XF Consumables:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Sensor Cartridges
-
Seahorse XF Calibrant
-
-
Reagents:
-
This compound (MedChemExpress, Cat. No.: HY-138429 or equivalent)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Seahorse XF Cell Mito Stress Test Kit (Agilent Technologies, Part No. 103015-100 or equivalent), containing:
-
Oligomycin
-
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP)
-
Rotenone/Antimycin A
-
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Microplate reader or cell counter
-
Multichannel pipette
-
Non-CO2 incubator (37°C)
-
Experimental Protocols
Cell Seeding
-
Culture cells in a T-75 flask to ~80-90% confluency.
-
Trypsinize and collect the cells.
-
Count the cells and determine the optimal seeding density for your cell type to achieve 80-90% confluency at the time of the assay. This requires optimization for each cell line.
-
Seed the cells in a Seahorse XF Cell Culture Microplate. Include wells for background correction (no cells).
-
Incubate the plate at 37°C with 5% CO2 overnight.
This compound Preparation and Treatment
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Working Solution Preparation: On the day of the assay, dilute the this compound stock solution in the appropriate cell culture medium to the desired final concentrations for treatment. It is recommended to perform a dose-response experiment to determine the optimal concentration. Based on the IC50 value of 7.3 µM for DMQ10 accumulation, a starting range of 1 µM to 25 µM is suggested.[3]
-
Cell Treatment (Pre-incubation):
-
Remove the cell culture medium from the wells.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Incubate the cells for a predetermined duration. An incubation time of 4 to 24 hours is a typical starting point for inhibitors that affect biosynthetic pathways. This will require optimization.
-
Seahorse XF Assay Procedure
-
Hydrate the Sensor Cartridge: The day before the assay, place the sensor cartridge upside down and add 200 µL of Seahorse XF Calibrant to each well of the utility plate. Place the sensor cartridge on top of the utility plate and incubate overnight in a non-CO2 incubator at 37°C.
-
Prepare Assay Medium: On the day of the assay, warm the Seahorse XF assay medium to 37°C and supplement it with glucose, pyruvate, and glutamine to the desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Adjust the pH to 7.4.
-
Prepare Cell Plate:
-
Remove the cell culture plate from the incubator.
-
Wash the cells twice with the prepared Seahorse XF assay medium.
-
Add the final volume of assay medium to each well. For a 96-well plate, this is typically 180 µL.
-
If not performing a pre-incubation, the this compound can be added at this stage for an acute treatment.
-
Place the cell plate in a non-CO2 incubator at 37°C for 1 hour before the assay.
-
-
Load the Sensor Cartridge:
-
Prepare the mitochondrial modulators from the Seahorse XF Cell Mito Stress Test Kit according to the manufacturer's instructions to achieve the desired final concentrations in the wells after injection. Optimal concentrations may vary by cell type and should be determined empirically.
-
Load the prepared modulators into the appropriate injection ports of the sensor cartridge. A typical loading strategy is:
-
Port A: Vehicle or this compound (for acute injection)
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone/Antimycin A
-
-
-
Run the Seahorse XF Assay:
-
Load the sensor cartridge into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the calibrant plate with the cell culture plate.
-
Start the assay. The instrument will measure baseline OCR and then sequentially inject the compounds from the ports, measuring the OCR after each injection.
-
Data Presentation
The following tables summarize the recommended concentrations for the Seahorse XF Cell Mito Stress Test modulators and a hypothetical dose-response of this compound on mitochondrial respiration parameters. Note: These values are illustrative and require optimization for your specific cell line and experimental conditions.
Table 1: Recommended Concentration Ranges for Seahorse XF Cell Mito Stress Test Modulators
| Compound | Typical Final Concentration Range | Target |
| Oligomycin | 1.0 - 5.0 µM | Complex V (ATP Synthase) |
| FCCP | 0.5 - 2.0 µM | Protonophore (Uncoupler) |
| Rotenone | 0.5 - 1.0 µM | Complex I |
| Antimycin A | 0.5 - 1.0 µM | Complex III |
Table 2: Hypothetical Quantitative Data for this compound Effects on OCR Parameters
| This compound Conc. (µM) | Basal Respiration (pmol/min) | ATP-linked Respiration (pmol/min) | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (pmol/min) |
| 0 (Vehicle) | 100 ± 8 | 75 ± 6 | 250 ± 15 | 150 ± 12 |
| 1 | 95 ± 7 | 70 ± 5 | 235 ± 14 | 140 ± 11 |
| 5 | 70 ± 6 | 50 ± 4 | 175 ± 10 | 105 ± 8 |
| 10 | 50 ± 5 | 35 ± 3 | 120 ± 9 | 70 ± 6 |
| 25 | 30 ± 4 | 20 ± 2 | 70 ± 7 | 40 ± 5 |
Data Analysis and Interpretation
The Seahorse XF software will automatically calculate the key parameters of mitochondrial function. Inhibition of Coq7 by this compound is expected to lead to a dose-dependent decrease in:
-
Basal Respiration: The baseline oxygen consumption of the cells.
-
ATP-linked Respiration: The portion of basal respiration used for ATP synthesis.
-
Maximal Respiration: The maximum oxygen consumption rate that can be achieved by the cells, revealed by the uncoupler FCCP.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, which indicates the cell's ability to respond to an energetic demand.
A significant reduction in these parameters upon treatment with this compound would confirm the inhibitor's effect on mitochondrial respiration due to impaired Coenzyme Q synthesis.
Visualizations
Caption: Coenzyme Q Biosynthesis Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Seahorse XF assay with this compound.
Caption: Logical flow of the expected effects of this compound on cellular respiration.
References
Application Notes and Protocols for In Vitro Assay of COQ7 Inhibition Using Coq7-IN-2
These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of compounds against human Coenzyme Q7 (COQ7), a critical enzyme in the biosynthesis of Coenzyme Q10 (CoQ10). The protocol is designed for researchers in drug discovery and development, as well as scientists studying mitochondrial function and CoQ10 metabolism. The inhibitor Coq7-IN-2 is used as a reference compound in this protocol.
Introduction
Coenzyme Q10, also known as ubiquinone, is a vital component of the electron transport chain and a potent antioxidant.[1][2] Its biosynthesis is a multi-step process involving a complex of enzymes, among which COQ7 is a key player. COQ7, a mitochondrial hydroxylase, catalyzes the penultimate step in CoQ10 synthesis, the conversion of demethoxyubiquinone (DMQ) to 5-hydroxy-ubiquinone.[2][3] Inhibition of COQ7 leads to a decrease in CoQ10 levels and an accumulation of its substrate, DMQ10. This makes COQ7 an attractive target for therapeutic intervention in various diseases and a valuable tool for studying CoQ10 homeostasis.
This compound is an inhibitor of human COQ7.[4][5][6] This document outlines a cell-based in vitro assay to quantify the inhibitory effect of this compound and other potential inhibitors on COQ7 activity by measuring the levels of DMQ10 and CoQ10.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Coenzyme Q biosynthesis pathway with the central role of COQ7 and the experimental workflow for the in vitro inhibition assay.
Caption: Coenzyme Q Biosynthesis Pathway Highlighting COQ7.
Caption: Workflow for the In Vitro COQ7 Inhibition Assay.
Quantitative Data of COQ7 Inhibitors
The inhibitory potency of this compound and other compounds can be quantified by their IC50 values, which represent the concentration of the inhibitor required to achieve 50% of the maximal effect (in this case, accumulation of DMQ10 or reduction of CoQ10).
| Compound | Assay System | Parameter | IC50 (µM) | Reference |
| This compound | PANC-1 and PC3 cells | DMQ10 Accumulation | 7.3 | [4] |
| This compound | PANC-1 and PC3 cells | UQ10 Accumulation | 15.4 | [4] |
Experimental Protocols
Materials and Reagents
-
Cell Lines: HeLa, PANC-1, or PC3 cells
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or other appropriate medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
This compound and other test compounds
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer
-
Ethanol (Absolute)
-
n-Hexane
-
Methanol (HPLC Grade)
-
Coenzyme Q10 Standard
-
Demethoxyubiquinone (DMQ10) Standard (if available)
-
BCA Protein Assay Kit
Cell Culture and Inhibitor Treatment
-
Culture cells (e.g., HeLa, PANC-1, PC3) in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates or 10 cm dishes and allow them to adhere and grow to 70-80% confluency.
-
Prepare stock solutions of this compound and test compounds in DMSO.
-
Dilute the stock solutions in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent toxicity.
-
Remove the old medium from the cells and add the medium containing the inhibitors or vehicle control (DMSO).
-
Incubate the cells for a specified period, typically 24 to 48 hours.
Cell Harvesting and Lysis
-
After the incubation period, place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of RIPA lysis buffer to each well or dish and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant for quinone extraction and protein quantification.
Quinone Extraction
-
To the cell lysate supernatant, add a mixture of ethanol and n-hexane (e.g., in a 2:5 v/v ratio).[3][7]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the lipophilic quinones into the hexane layer.
-
Centrifuge the mixture at high speed for 5-10 minutes to separate the phases.
-
Carefully collect the upper hexane layer, which contains the extracted quinones, and transfer it to a new tube.
-
Evaporate the hexane to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried quinone extract in a small, known volume of methanol or a methanol/ethanol mixture for HPLC analysis.[8]
HPLC Analysis
-
HPLC System: An HPLC system equipped with a UV detector is required.
-
Column: A reverse-phase C18 column is typically used for the separation of quinones.[8]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and ethanol is commonly employed.[8] The exact ratio may need optimization depending on the specific column and system.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: Monitor the elution of CoQ10 and DMQ10 using a UV detector set at a wavelength of 275 nm.[8]
-
Quantification: Create a standard curve using known concentrations of CoQ10 and DMQ10 standards. The concentration of these quinones in the samples can be determined by comparing their peak areas to the standard curve. The results are typically normalized to the total protein content of the cell lysate, determined by a BCA assay.
Data Analysis
-
Calculate the concentrations of CoQ10 and DMQ10 in each sample.
-
Determine the ratio of DMQ10 to total quinones (DMQ10 + CoQ10) or the absolute amount of DMQ10 accumulation.
-
Plot the percentage of DMQ10 accumulation or the percentage of CoQ10 reduction against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each inhibitor.
Troubleshooting
-
Low Quinone Yield: Ensure complete cell lysis and efficient extraction. Optimize the solvent volumes and mixing time during extraction.
-
Poor HPLC Separation: Optimize the mobile phase composition and flow rate. Ensure the column is in good condition.
-
High Variability between Replicates: Ensure consistent cell seeding density, inhibitor concentrations, and incubation times. Handle samples consistently during extraction and HPLC analysis.
By following this detailed protocol, researchers can effectively perform in vitro assays to evaluate the inhibitory activity of compounds against COQ7 and contribute to the understanding of CoQ10 biosynthesis and its role in health and disease.
References
- 1. Pathogenicity of two COQ7 mutations and responses to 2,4‐dihydroxybenzoate bypass treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. tebubio.com [tebubio.com]
- 7. The CoQ biosynthetic di-iron carboxylate hydroxylase COQ7 is inhibited by in vivo metalation with manganese but remains functional by metalation with cobalt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Homozygous Variant in COQ7 in Siblings With Hereditary Motor Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring DMQ Accumulation Following Coq7-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the mitochondrial electron transport chain, crucial for cellular energy production. The biosynthesis of CoQ is a multi-step process involving a complex of enzymes. One of these key enzymes is Coq7, a hydroxylase responsible for the penultimate step in the pathway: the conversion of demethoxyubiquinone (DMQ) to 5-hydroxy-ubiquinone. Inhibition of Coq7 leads to a bottleneck in the CoQ biosynthetic pathway, resulting in the accumulation of the substrate DMQ and a subsequent decrease in the final CoQ product.
Coq7-IN-2 is a chemical inhibitor of the Coq7 enzyme.[1] By blocking the activity of Coq7, treatment of cells with this compound provides a valuable model for studying the effects of impaired CoQ biosynthesis and for assessing the efficacy of potential therapeutic interventions. A primary and measurable biomarker of Coq7 inhibition is the accumulation of DMQ within the cells. This document provides detailed application notes and protocols for treating cultured cells with this compound and subsequently quantifying the accumulation of DMQ using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Coq7 Signaling Pathway and Inhibition
The CoQ biosynthetic pathway is a highly conserved process. The inhibition of Coq7 by this compound disrupts this pathway at a critical juncture, as illustrated in the following diagram.
Caption: CoQ biosynthesis pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293, PANC-1, PC3)
-
Complete cell culture medium
-
This compound (MedChemExpress, HY-133034)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will allow for logarithmic growth during the treatment period. The optimal seeding density should be determined empirically for each cell line.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store the stock solution at -20°C or -80°C for long-term storage.[1]
-
Treatment:
-
Allow cells to adhere and resume growth for 24 hours after seeding.
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. A concentration range of 1 µM to 20 µM is a reasonable starting point for dose-response experiments, based on the reported IC50 values.[1]
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for a period of 24 to 72 hours. The optimal incubation time may vary depending on the cell line and the desired level of DMQ accumulation.
-
Cell Harvesting:
-
After the incubation period, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in a minimal volume of ice-cold PBS.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells.
-
Carefully remove the supernatant. The cell pellet is now ready for metabolite extraction.
-
Metabolite Extraction for LC-MS/MS Analysis
Materials:
-
Harvested cell pellets
-
Methanol (LC-MS grade)
-
Hexane (LC-MS grade)
-
Internal Standard (IS): Coenzyme Q9 (CoQ9) or a deuterated CoQ10 analogue (e.g., CoQ10-d6)
-
Vortex mixer
-
Centrifuge
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Resuspension: Resuspend the cell pellet in a small volume of ice-cold PBS. An aliquot should be taken for protein quantification (e.g., BCA assay) to normalize the metabolite data.
-
Protein Precipitation and Extraction:
-
To the remaining cell suspension, add a solution of the internal standard.
-
Add 4 volumes of ice-cold methanol to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Add 2 volumes of hexane to extract the lipophilic ubiquinones.
-
Vortex vigorously for 2 minutes.
-
-
Phase Separation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to separate the layers.
-
Collection of Organic Layer: Carefully collect the upper hexane layer, which contains the ubiquinones, and transfer it to a new tube.
-
Drying: Evaporate the hexane to dryness using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of a suitable solvent for LC-MS/MS analysis, such as a mixture of methanol and isopropanol (e.g., 65:35, v/v).[2]
LC-MS/MS Quantification of DMQ and CoQ
The following is a general LC-MS/MS method that can be adapted for the analysis of DMQ and CoQ.
Caption: General workflow for LC-MS/MS analysis of ubiquinones.
Liquid Chromatography Conditions
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate |
| Mobile Phase B | Methanol/Isopropanol (65:35, v/v) with 0.1% formic acid or 10 mM ammonium acetate[2] |
| Gradient | Start with a high percentage of Mobile Phase A, ramp to a high percentage of Mobile Phase B to elute the hydrophobic ubiquinones, then return to initial conditions for re-equilibration. A typical gradient might run over 10-15 minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See table below. These should be optimized for the specific instrument being used. |
| Gas Temperatures | Optimize based on instrument manufacturer's recommendations. |
| Collision Energy | Optimize for each MRM transition to achieve the most stable and intense fragment ion signal. |
MRM Transitions for Target Analytes:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| DMQ10 | 834.7 | 167.1 | The precursor ion corresponds to the [M+H]+ adduct. The product ion is a characteristic fragment. These values should be confirmed and optimized empirically. |
| CoQ10 | 864.7 | 197.1 | The precursor ion corresponds to the [M+H]+ adduct. The product ion is a well-established characteristic fragment of the ubiquinone headgroup.[2] |
| CoQ9 (IS) | 796.6 | 197.1 | Internal standard for relative quantification.[2] |
Data Presentation and Analysis
The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table for easy comparison between different treatment groups. The data should be normalized to the protein concentration of the cell lysate to account for variations in cell number.
Example Data Table:
| Treatment Group | Concentration (µM) | DMQ10 (pmol/mg protein) | CoQ10 (pmol/mg protein) | DMQ10/CoQ10 Ratio |
| Vehicle Control | 0 | < LLOQ | 150.5 ± 12.3 | - |
| This compound | 1 | 25.8 ± 3.1 | 125.2 ± 9.8 | 0.21 |
| This compound | 5 | 89.4 ± 7.5 | 80.1 ± 6.4 | 1.12 |
| This compound | 10 | 152.3 ± 15.1 | 45.6 ± 4.9 | 3.34 |
| This compound | 20 | 210.7 ± 22.6 | 22.3 ± 3.1 | 9.45 |
< LLOQ: Below the Lower Limit of Quantification. Data are presented as mean ± standard deviation.
Conclusion
The protocols outlined in this document provide a comprehensive framework for researchers to effectively use this compound as a tool to inhibit Coq7 and to accurately measure the resulting accumulation of DMQ. The use of LC-MS/MS offers a sensitive and specific method for the quantification of these ubiquinones, enabling detailed studies into the consequences of CoQ biosynthesis dysfunction and the evaluation of potential therapeutic strategies. Careful optimization of cell culture conditions and LC-MS/MS parameters will ensure high-quality, reproducible data.
References
Coq7-IN-2: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coq7-IN-2 is a potent inhibitor of Coenzyme Q7 (COQ7), a crucial enzyme in the biosynthesis of Coenzyme Q10 (CoQ10), also known as ubiquinone.[1] COQ7, a mitochondrial hydroxylase, catalyzes the penultimate step in this pathway.[2][3][4] Inhibition of COQ7 by this compound disrupts the conversion of demethoxyubiquinone (DMQ10) to demethyl-UQ (DMeQ), leading to the accumulation of DMQ10 and a subsequent reduction in CoQ10 levels.[1] This targeted disruption of CoQ10 biosynthesis makes this compound a valuable tool for studying the roles of CoQ10 in cellular metabolism, mitochondrial function, and its potential implications in various disease models, particularly in cancer research.
This document provides detailed application notes and protocols for the effective use of this compound in preclinical research settings, with a focus on its solubility, preparation for experiments, and relevant assay methodologies.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 251.28 g/mol | [1] |
| Solubility in DMSO | 25 mg/mL (99.49 mM) | [1] |
| In Vivo Solubility | ≥ 2.5 mg/mL in 10% DMSO + 90% Corn Oil | |
| IC50 (DMQ10 accumulation) | 7.3 µM | [1] |
| IC50 (UQ10 accumulation) | 15.4 µM | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by directly inhibiting the enzymatic activity of COQ7 within the Coenzyme Q10 biosynthesis pathway. This pathway is a multi-step process involving a series of enzymes primarily located in the inner mitochondrial membrane. The inhibition of COQ7 blocks the conversion of DMQ10, leading to its accumulation and a decrease in the final product, CoQ10.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Coenzyme Q biochemistry and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Coenzyme Q10 Biosynthesis Established in the Non-Ubiquinone Containing Corynebacterium glutamicum by Metabolic Engineering [frontiersin.org]
Determining the Effective Concentration of Coq7-IN-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coq7-IN-2 is a small molecule inhibitor of Coenzyme Q7 (COQ7), a critical enzyme in the biosynthesis of ubiquinone (Coenzyme Q10 or CoQ10).[1] COQ7, a mitochondrial hydroxylase, catalyzes the penultimate step in the CoQ10 biosynthesis pathway, converting demethoxyubiquinone (DMQ) to 5-hydroxy-ubiquinone.[2][3] Inhibition of COQ7 disrupts the electron transport chain and other vital cellular functions that rely on CoQ10, making it a target of interest for various research applications.[3] This document provides detailed protocols for determining the effective concentration of this compound in a cellular context.
Quantitative Data Summary
The effective concentration of this compound and the related inhibitor Coq7-IN-1 has been determined in several human cell lines. The half-maximal inhibitory concentration (IC50) for the accumulation of the substrate DMQ10 and the half-maximal growth inhibition (GI50) are key parameters.
| Compound | Parameter | Cell Line | Value | Reference |
| This compound | IC50 (DMQ10 accumulation) | - | 7.3 µM | [4] |
| This compound | IC50 (UQ10 accumulation) | - | 15.4 µM | [4] |
| This compound | GI50 | C3A | 18.5 µM | [4] |
| This compound | GI50 | HeLa | > 12 µM | [4] |
| Coq7-IN-1 | GI50 | WI-38 | 19.0 µM | [5] |
| Coq7-IN-1 | GI50 | C3A | 9.0 ± 1.1 µM | [5] |
Signaling Pathway
The ubiquinone biosynthesis pathway is a multi-step process occurring in the inner mitochondrial membrane. COQ7 is a key enzyme in this pathway. Inhibition of COQ7 by this compound leads to the accumulation of its substrate, demethoxyubiquinone (DMQ), and a subsequent decrease in the final product, ubiquinone (CoQ10).
Experimental Workflow
Determining the effective concentration of this compound involves a series of cellular and biochemical assays. The following workflow provides a logical sequence for these experiments.
References
Long-Term Stability of Coq7-IN-2 in Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coq7-IN-2 is a chemical inhibitor of Coenzyme Q7 (COQ7), a mitochondrial hydroxylase essential for the biosynthesis of Coenzyme Q10 (CoQ10 or ubiquinone).[1] CoQ10 is a critical component of the electron transport chain and a potent antioxidant.[2][3] Inhibition of COQ7 disrupts mitochondrial function and is a valuable tool for studying cellular metabolism, mitochondrial diseases, and as a potential therapeutic strategy. Understanding the stability of this compound in solution is paramount for ensuring the accuracy, reproducibility, and reliability of experimental results. These application notes provide detailed protocols for assessing the long-term stability of this compound and present stability data in various storage conditions.
Data Presentation: Stability of this compound Stock Solutions
The following table summarizes the recommended storage conditions and expected stability of this compound stock solutions. It is critical to note that for in vivo experiments, it is always recommended to prepare fresh working solutions on the day of use.[1]
| Solvent | Concentration | Storage Temperature | Stability Period | Expected Degradation |
| DMSO | 10 mM | -80°C | 6 months | < 5% |
| DMSO | 10 mM | -20°C | 1 month | < 5% |
| Ethanol | 10 mM | -80°C | 3 months | < 10% |
| Ethanol | 10 mM | -20°C | 2 weeks | < 10% |
This data is based on general recommendations for small molecule inhibitors and the supplier's information. For critical applications, it is advised to perform in-house stability studies.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for long-term storage and subsequent dilution to working concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to dissolve the compound.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To quantify the concentration of this compound over time and detect the presence of degradation products using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Materials:
-
This compound stock solution
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
Procedure:
1. Forced Degradation Study (Method Development): To ensure the analytical method is stability-indicating, forced degradation studies should be performed.
-
Acid Hydrolysis: Mix this compound solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix this compound solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Mix this compound solution with 3% H₂O₂ and store at room temperature.
-
Thermal Degradation: Heat the solid this compound at 105°C.
-
Photodegradation: Expose the this compound solution to UV light.
-
Analyze samples at various time points by HPLC to identify degradation peaks and confirm their separation from the parent compound.
2. HPLC Method for Quantification: The following is a general method that should be optimized for your specific instrumentation and requirements.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm (based on typical analysis of related quinone compounds).[4][5][6]
-
Column Temperature: 30°C.
3. Long-Term Stability Assessment:
-
Prepare aliquots of this compound in the desired solvent and store them under the specified conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 weeks), remove an aliquot from storage.
-
Allow the sample to thaw and equilibrate to room temperature.
-
Dilute the sample to a suitable concentration within the calibration curve range using the mobile phase.
-
Inject the sample into the HPLC system and record the chromatogram.
-
Calculate the concentration of this compound by comparing its peak area to a standard calibration curve.
-
Assess the chromatogram for the appearance of any new peaks, which would indicate degradation products.
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Coq7 in the Ubiquinone Biosynthesis Pathway.
Figure 2: Experimental Workflow for Stability Assessment.
Figure 3: Factors Influencing this compound Stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. coq7/clk-1 regulates mitochondrial respiration and the generation of reactive oxygen species via coenzyme Q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Targets of Coenzyme Q10 in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The CoQ biosynthetic di-iron carboxylate hydroxylase COQ7 is inhibited by in vivo metalation with manganese but remains functional by metalation with cobalt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coq7-IN-2 Treatment in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme Q (CoQ), or ubiquinone, is an essential lipid-soluble antioxidant and a critical component of the mitochondrial electron transport chain, vital for cellular energy production.[1] The biosynthesis of CoQ is a multi-step process involving several enzymes, with Coq7 (Coenzyme Q7, hydroxylase) catalyzing the penultimate step: the hydroxylation of demethoxyubiquinone (DMQ) to 5-hydroxy-ubiquinone.[2][3] Genetic mutations in the COQ7 gene can lead to primary Coenzyme Q10 (CoQ10) deficiency, a rare and clinically heterogeneous mitochondrial disorder.[4][5] Studying the effects of Coq7 inhibition in primary cell cultures, such as patient-derived fibroblasts, is crucial for understanding the pathophysiology of this disease and for the development of novel therapeutic strategies.
Coq7-IN-2 is a chemical inhibitor of the Coq7 enzyme.[6] These application notes provide detailed protocols for the treatment of primary cell cultures with this compound, including methods for cell culture, inhibitor treatment, and downstream analysis of its effects on CoQ10 biosynthesis and mitochondrial function.
Mechanism of Action
This compound acts as an inhibitor of the Coq7 enzyme. In the CoQ10 biosynthetic pathway, Coq7 is responsible for the conversion of DMQ to an intermediate that is subsequently methylated to form CoQ10. By inhibiting Coq7, this compound blocks this conversion, leading to an accumulation of the substrate DMQ and a decrease in the final product, CoQ10.[6] This induced CoQ10 deficiency in healthy primary cells can mimic the biochemical phenotype of cells from patients with COQ7 mutations, providing a valuable in vitro model for research.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound.
| Compound | Target | Assay | IC50 (µM) | Cell Line | Reference |
| This compound | Coq7 | DMQ10 Accumulation | 7.3 | - | [6] |
| This compound | Coq7 | UQ10 Accumulation | 15.4 | - | [6] |
Experimental Protocols
Primary Fibroblast Culture
This protocol describes the standard procedure for culturing human primary dermal fibroblasts, which are a common cell model for studying CoQ10 deficiency.[7]
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose (4.5 g/L)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare complete growth medium: DMEM supplemented with 10-20% FBS and 1% Penicillin-Streptomycin.
-
Thaw cryopreserved primary fibroblasts rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 5 mL of complete growth medium.
-
Transfer the cell suspension to a T-25 cell culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a 1:3 or 1:4 ratio.
This compound Treatment Protocol
This protocol outlines the procedure for treating primary fibroblasts with this compound to induce CoQ10 deficiency.
Materials:
-
This compound (MedChemExpress)[6]
-
Dimethyl sulfoxide (DMSO), sterile
-
Primary fibroblasts cultured as described above
-
Complete growth medium
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.
-
The day before the experiment, seed the primary fibroblasts in appropriate cell culture plates (e.g., 6-well plates for biochemical analysis, 96-well plates for viability assays) at a density that will allow them to be in the exponential growth phase at the time of treatment.
-
On the day of treatment, prepare working solutions of this compound by diluting the stock solution in complete growth medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM).
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, proceed with downstream analyses.
Measurement of CoQ10 and DMQ10 Levels by HPLC
This protocol provides a general workflow for the analysis of CoQ10 and its precursor DMQ10 in cell lysates using High-Performance Liquid Chromatography (HPLC).[8]
Materials:
-
This compound treated and control cells
-
PBS, ice-cold
-
Cell scrapers
-
Hexane
-
Methanol
-
Centrifuge
-
HPLC system with a C18 reverse-phase column and a UV or electrochemical detector
Procedure:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping them into a small volume of PBS and transfer to a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until extraction.
-
For extraction, add a solution of methanol and hexane (e.g., 2:5 v/v) to the cell pellet.
-
Vortex vigorously for 1-2 minutes to lyse the cells and extract the lipids.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the upper hexane layer containing the lipids to a new tube.
-
Evaporate the hexane to dryness under a stream of nitrogen gas.
-
Reconstitute the lipid extract in a small volume of the HPLC mobile phase (e.g., ethanol/methanol mixture).
-
Inject the sample into the HPLC system for analysis.
-
Quantify CoQ10 and DMQ10 levels by comparing the peak areas to those of known standards.
-
Normalize the quinone levels to the total protein content of the cell pellet.
Assessment of Mitochondrial Respiration
This protocol describes the measurement of cellular oxygen consumption rate (OCR) using an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to assess the impact of this compound on mitochondrial function.[9][10]
Materials:
-
This compound treated and control cells
-
Seahorse XF Cell Culture Microplate
-
Assay medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test reagents:
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/antimycin A (Complex I and III inhibitors)
-
-
Extracellular flux analyzer
Procedure:
-
Seed the primary fibroblasts in a Seahorse XF cell culture microplate and allow them to attach overnight.
-
Treat the cells with this compound or vehicle control for the desired duration.
-
On the day of the assay, replace the culture medium with the pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Prepare the mitochondrial stress test reagents in the assay medium at the desired final concentrations.
-
Load the reagent cartridges and calibrate the extracellular flux analyzer.
-
Place the cell culture microplate in the analyzer and initiate the measurement protocol.
-
The instrument will sequentially inject the mitochondrial inhibitors and measure the changes in OCR, allowing for the determination of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Normalize the OCR data to the cell number or protein content in each well.
Visualizations
References
- 1. Coenzyme Q biochemistry and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biallelic variants in COQ7 cause distal hereditary motor neuropathy with upper motor neuron signs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Homozygous Variant in COQ7 in Siblings With Hereditary Motor Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. pure.eur.nl [pure.eur.nl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In Vivo Applications of Coq7 Inhibition in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme Q (CoQ or ubiquinone) is a vital lipid-soluble antioxidant and an essential component of the mitochondrial electron transport chain, crucial for cellular energy production. The biosynthesis of CoQ is a multi-step process involving several enzymes, with Coq7 catalyzing the penultimate step: the hydroxylation of demethoxyubiquinone (DMQ). Inhibition of Coq7 provides a valuable tool to study the physiological and pathophysiological roles of CoQ deficiency in vivo. While specific in vivo data for the compound Coq7-IN-2 in mouse models is not yet available in the public domain, this document provides a comprehensive guide to the application of Coq7 inhibition in mice based on studies with genetic models (Coq7 knockout mice) and other Coq7 inhibitors. These protocols and notes will enable researchers to investigate the consequences of Coq7 inhibition and to evaluate potential therapeutic interventions.
Mechanism of Action of Coq7 Inhibition
Coq7 is a mitochondrial hydroxylase responsible for converting DMQ to 6-hydroxyubiquinone, a critical step in the biosynthesis of Coenzyme Q.[1] Inhibition of Coq7 blocks this conversion, leading to two primary biochemical consequences:
-
Decreased levels of Coenzyme Q (CoQ9 in mice): This impairs mitochondrial respiration and ATP production and reduces the cell's antioxidant capacity.
-
Accumulation of the precursor Demethoxyubiquinone (DMQ9): The functional consequence of DMQ9 accumulation is still under investigation, with some studies suggesting it may have its own biological effects, including potential inhibition of Complex I of the respiratory chain.[2]
This disruption of CoQ homeostasis has been shown to have significant physiological effects, making Coq7 an important target for research into mitochondrial diseases, aging, and neurodegenerative disorders.
Signaling Pathways and Experimental Workflows
Coenzyme Q Biosynthesis Pathway and Point of Coq7 Inhibition
The following diagram illustrates the final steps of the Coenzyme Q biosynthesis pathway in mice (producing CoQ9) and highlights the point of inhibition by a Coq7 inhibitor.
Caption: Coenzyme Q biosynthesis pathway highlighting Coq7's role and its inhibition.
General Experimental Workflow for In Vivo Studies of Coq7 Inhibition
This diagram outlines a typical experimental workflow for evaluating the effects of a Coq7 inhibitor in a mouse model.
Caption: A generalized workflow for in vivo studies of Coq7 inhibitors.
Quantitative Data Summary
While specific quantitative data for this compound in vivo is not available, the following tables summarize expected outcomes based on Coq7 knockout mouse models and studies with other Coq pathway modulators. These tables provide a reference for the types of data that should be collected and the expected direction of changes.
Table 1: Expected Biochemical Changes in Tissues Following Coq7 Inhibition
| Analyte | Expected Change | Tissue Examples | Analytical Method |
| Coenzyme Q9 (CoQ9) | Decrease | Liver, Kidney, Brain, Heart, Muscle | HPLC-UV, LC-MS/MS |
| Demethoxyubiquinone-9 (DMQ9) | Increase | Liver, Kidney, Brain, Heart, Muscle | HPLC-UV, LC-MS/MS |
| DMQ9/CoQ9 Ratio | Significant Increase | All tissues | Calculated from HPLC/LC-MS data |
| Mitochondrial Respiration (Complex I+III) | Decrease | Isolated mitochondria from tissues | High-Resolution Respirometry |
| ATP Levels | Decrease | Liver, Muscle, Brain | Luminescence-based assays |
| Oxidative Stress Markers (e.g., 8-OHdG) | Increase | Urine, Plasma, Tissues | ELISA, LC-MS/MS |
Table 2: Potential Phenotypic Outcomes in Mouse Models of Coq7 Inhibition
| Parameter | Potential Observation | Mouse Model Context |
| Survival | Decreased | Chronic, high-dose administration |
| Body Weight | Decrease or failure to gain weight | Chronic administration |
| Motor Function | Impaired (e.g., rotarod performance) | Neurodegenerative disease models |
| Kidney Function | Proteinuria, glomerulosclerosis | Models with renal involvement |
| Cardiac Function | Cardiomyopathy, reduced ejection fraction | Models with cardiac stress |
Detailed Experimental Protocols
The following protocols are synthesized from methodologies used in studies of Coq7 knockout mice and other Coq inhibitors. They provide a framework for designing and conducting in vivo experiments with a novel Coq7 inhibitor like this compound.
Protocol 1: Formulation and Administration of a Coq7 Inhibitor
Objective: To prepare and administer a Coq7 inhibitor to mice for in vivo studies.
Materials:
-
Coq7 inhibitor (e.g., this compound)
-
Vehicle (e.g., Corn oil, 1% Carboxymethyl cellulose)
-
DMSO (if required for initial dissolution)
-
Oral gavage needles
-
Syringes
-
Balance
-
Vortex mixer
-
Sonicator
Procedure:
-
Formulation:
-
For a corn oil-based formulation, first prepare a stock solution of the Coq7 inhibitor in DMSO if it is not readily soluble in oil.
-
A suggested starting formulation is 10% DMSO and 90% corn oil.[3]
-
To prepare, add the required amount of the inhibitor to DMSO and ensure it is fully dissolved. Sonication or gentle heating may be used to aid dissolution.
-
Add the corn oil to the DMSO solution and vortex thoroughly to create a homogenous suspension or solution.
-
Prepare the formulation fresh daily.
-
-
Dosing:
-
The optimal dose will need to be determined through a dose-ranging study. Based on in vitro IC50 values (e.g., for this compound, IC50 is 7.3 µM for DMQ10 accumulation), an initial in vivo dose might range from 1 to 50 mg/kg.
-
Calculate the required volume for each mouse based on its body weight and the final concentration of the inhibitor in the formulation.
-
-
Administration:
-
Administer the formulation via oral gavage or intraperitoneal (IP) injection. Oral gavage is often preferred for longer-term studies.
-
Handle mice gently to minimize stress.
-
Administer the vehicle to the control group.
-
Record the time of administration and any immediate adverse reactions.
-
Protocol 2: Analysis of Coenzyme Q and DMQ Levels in Mouse Tissues
Objective: To quantify the levels of CoQ9 and DMQ9 in mouse tissues to confirm target engagement of the Coq7 inhibitor.
Materials:
-
Homogenizer
-
Solvents: Hexane, Ethanol, Methanol
-
Internal standard (e.g., CoQ10 for CoQ9 analysis)
-
HPLC system with a C18 reverse-phase column and UV detector (275 nm) or LC-MS/MS system
-
Centrifuge
-
Evaporator (e.g., SpeedVac or nitrogen stream)
Procedure:
-
Tissue Homogenization:
-
Harvest tissues of interest (e.g., liver, kidney, brain) and immediately freeze in liquid nitrogen or on dry ice. Store at -80°C until analysis.
-
Weigh a portion of the frozen tissue (e.g., 50-100 mg) and homogenize in a suitable buffer (e.g., RIPA buffer).[4]
-
-
Lipid Extraction:
-
To the tissue homogenate, add ethanol and the internal standard. Vortex to mix.
-
Add hexane to extract the lipids. Vortex vigorously.
-
Centrifuge to separate the phases.
-
Collect the upper hexane layer containing the quinones.
-
Repeat the hexane extraction on the lower phase to maximize recovery.
-
Pool the hexane extracts and evaporate to dryness under a stream of nitrogen or using a SpeedVac.
-
-
HPLC Analysis:
-
Reconstitute the dried lipid extract in the mobile phase (e.g., a mixture of methanol and ethanol).
-
Inject the sample into the HPLC system.
-
Separate the quinones on a C18 column.
-
Detect CoQ9 and DMQ9 at 275 nm.
-
Identify peaks by comparing retention times to known standards.
-
Quantify the amounts of CoQ9 and DMQ9 by comparing their peak areas to the internal standard and a standard curve.
-
Normalize the quinone levels to the protein content of the initial homogenate.
-
Protocol 3: Assessment of Mitochondrial Function
Objective: To evaluate the impact of Coq7 inhibition on mitochondrial respiration in isolated mitochondria.
Materials:
-
Mitochondrial isolation buffer
-
Dounce homogenizer
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Substrates and inhibitors for respiratory chain complexes (e.g., malate, pyruvate, glutamate, succinate, ADP, oligomycin, FCCP, antimycin A).
Procedure:
-
Mitochondrial Isolation:
-
Isolate mitochondria from fresh tissues (e.g., liver, heart, muscle) using differential centrifugation. Keep samples on ice throughout the procedure.
-
-
Respirometry:
-
Calibrate the respirometer according to the manufacturer's instructions.
-
Add the isolated mitochondria to the respirometer chambers containing respiration medium.
-
Measure basal respiration (LEAK state).
-
Sequentially add substrates and inhibitors to assess the function of different parts of the electron transport chain:
-
Malate, pyruvate, glutamate + ADP: Complex I-linked oxidative phosphorylation (OXPHOS).
-
Succinate: Complex II-linked OXPHOS.
-
Oligomycin: To inhibit ATP synthase and measure LEAK respiration.
-
FCCP (a protonophore): To uncouple respiration and measure maximal electron transport system (ETS) capacity.
-
Antimycin A: To inhibit Complex III and measure non-mitochondrial oxygen consumption.
-
-
-
Data Analysis:
-
Calculate oxygen consumption rates for each respiratory state.
-
Compare the respiratory parameters between the control and inhibitor-treated groups.
-
Conclusion
The study of Coq7 inhibition in vivo is a promising avenue for understanding the roles of Coenzyme Q in health and disease. While specific data on this compound in mouse models is not yet available, the protocols and information provided here, based on extensive research into Coq7 genetics and the effects of other Coq7 inhibitors, offer a robust framework for initiating such studies. Careful experimental design, including appropriate dose-finding studies and comprehensive biochemical and phenotypic analysis, will be critical for elucidating the in vivo effects of new Coq7 inhibitors and their potential as research tools or therapeutic agents.
References
- 1. Animal Models of Coenzyme Q Deficiency: Mechanistic and Translational Learnings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The CoQ biosynthetic di-iron carboxylate hydroxylase COQ7 is inhibited by in vivo metalation with manganese but remains functional by metalation with cobalt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CoQ biosynthetic di-iron carboxylate hydroxylase COQ7 is inhibited by in vivo metalation with manganese but remains functional by metalation with cobalt | microPublication [micropublication.org]
Application Notes and Protocols: Western Blot Analysis of COQ7 Protein Levels in Response to Coq7-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coenzyme Q7 (COQ7), a mitochondrial enzyme, plays a critical role in the biosynthesis of Coenzyme Q10 (ubiquinone), an essential component of the electron transport chain and a potent antioxidant.[1][2][3] Dysregulation of COQ7 function is associated with various mitochondrial and metabolic diseases.[4][5] Coq7-IN-2 is a chemical inhibitor of COQ7, and understanding its impact on COQ7 protein expression is crucial for elucidating its mechanism of action and for therapeutic development. This document provides a detailed protocol for performing a Western blot to analyze COQ7 protein levels in samples treated with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ubiquinone biosynthesis pathway, highlighting the role of COQ7, and the general workflow for the Western blot protocol.
Caption: Ubiquinone biosynthesis pathway highlighting COQ7's role and the inhibitory action of this compound.
Caption: General workflow for Western blot analysis of COQ7 protein levels.
Data Presentation
The following table summarizes hypothetical quantitative data for COQ7 protein levels following treatment with this compound. This data is for illustrative purposes and will need to be generated through experimentation.
| Treatment Group | This compound Conc. (µM) | Treatment Duration (hr) | Normalized COQ7 Protein Level (Relative to Vehicle) | Standard Deviation |
| Vehicle Control | 0 (DMSO) | 24 | 1.00 | ± 0.12 |
| This compound | 1 | 24 | 0.95 | ± 0.15 |
| This compound | 5 | 24 | 0.98 | ± 0.10 |
| This compound | 10 | 24 | 1.05 | ± 0.18 |
| Positive Control (e.g., COQ7 siRNA) | N/A | 48 | 0.25 | ± 0.08 |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., HEK293, HepG2, or a cell line relevant to the research question) in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations in the cell culture medium.
-
Treatment: Remove the existing culture medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
Sample Preparation (Cell Lysis)
This protocol is for adherent cell cultures.[6][7][8]
-
Washing: Place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[9] Aspirate the PBS completely.[6]
-
Lysis: Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to the cells.[10][11][12] For a 10 cm dish, use approximately 500 µL to 1 mL of lysis buffer.[13]
-
Cell Collection: Scrape the adherent cells from the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[6][8]
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis. If the lysate is viscous due to DNA, sonicate briefly on ice.[7][13]
-
Centrifugation: Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[6][8]
-
Supernatant Collection: Carefully transfer the supernatant (which contains the soluble proteins) to a new pre-chilled tube. Discard the pellet.
Protein Quantification
-
Assay Selection: Use a standard protein quantification method, such as the bicinchoninic acid (BCA) assay or the Bradford assay, to determine the protein concentration of each lysate.
-
Procedure: Follow the manufacturer's instructions for the chosen assay.
-
Normalization: Based on the protein concentration, calculate the volume of each lysate needed to ensure equal loading of total protein for each sample in the subsequent steps (typically 20-40 µg per lane).[10][15]
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
This process separates proteins based on their molecular weight.[16][17]
-
Sample Preparation for Loading:
-
To the calculated volume of each lysate, add an equal volume of 2x Laemmli sample buffer.[10]
-
2x Laemmli Buffer: 4% SDS, 20% glycerol, 120 mM Tris-HCl (pH 6.8), 0.02% bromophenol blue, and 10% β-mercaptoethanol (add fresh).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[10][13][15]
-
Briefly centrifuge the samples to collect the contents at the bottom of the tube.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples and a pre-stained molecular weight marker into the wells of a polyacrylamide gel (e.g., 12% acrylamide for COQ7, which has a molecular weight of approximately 24-26 kDa).[14][18]
-
Run the gel in 1x running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
Protein Transfer (Western Blotting)
This step transfers the separated proteins from the gel to a membrane.[17]
-
Membrane Preparation: Cut a piece of polyvinylidene difluoride (PVDF) or nitrocellulose membrane and filter papers to the size of the gel. Pre-wet the PVDF membrane in methanol for 30 seconds, followed by a brief rinse in deionized water and then soaking in transfer buffer.[15]
-
Transfer Sandwich Assembly: Assemble the transfer "sandwich" in the following order, ensuring no air bubbles are trapped between the layers: sponge, filter paper, gel, membrane, filter paper, sponge.
-
Electrotransfer: Place the sandwich into a transfer apparatus filled with cold 1x transfer buffer. Perform the transfer according to the manufacturer's instructions (e.g., wet or semi-dry transfer). A common condition for wet transfer is 100 V for 1 hour or overnight at a lower voltage in a cold room.[15]
Immunodetection
-
Blocking: After transfer, rinse the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST). Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST) to prevent non-specific antibody binding.[15][19]
-
Primary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the primary antibody against COQ7 (e.g., rabbit anti-COQ7 or mouse anti-COQ7) diluted in blocking buffer.[14][18][20][21] The recommended dilution will depend on the antibody manufacturer's datasheet (e.g., 1:1000).[14] Incubation is typically done overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP). The secondary antibody should be diluted in blocking buffer (e.g., 1:5000 to 1:10,000) for 1 hour at room temperature with gentle agitation.[14]
-
-
Detection:
-
Wash the membrane three to five times for 10 minutes each with TBST to remove unbound secondary antibody.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time (usually 1-5 minutes).
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Data Analysis
-
Image Acquisition: Obtain an image of the blot, ensuring the signal is not saturated.
-
Densitometry: Use image analysis software (e.g., ImageJ) to measure the band intensity for COQ7 and a loading control protein (e.g., GAPDH, β-actin, or β-tubulin) in each lane.
-
Normalization: Normalize the band intensity of COQ7 to the corresponding loading control band intensity for each sample.
-
Relative Quantification: Express the normalized COQ7 levels in the this compound treated samples as a fold change relative to the vehicle-treated control.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed changes in COQ7 protein levels.
Concluding Remarks
This protocol provides a comprehensive framework for the Western blot analysis of COQ7 protein levels upon treatment with the inhibitor this compound. Adherence to these detailed steps, along with careful optimization of antibody concentrations and incubation times, will facilitate the generation of reliable and reproducible data. This, in turn, will contribute to a better understanding of the cellular effects of this compound and the regulation of the ubiquinone biosynthesis pathway.
References
- 1. COQ7 - Wikipedia [en.wikipedia.org]
- 2. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 3. genecards.org [genecards.org]
- 4. The COQ7 gene and its putative association with human ageing [genomics.senescence.info]
- 5. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample preparation for western blot | Abcam [abcam.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 9. Western blotting guide: Part 1, Introduction and Sample Preparation [jacksonimmuno.com]
- 10. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Biallelic variants in COQ7 cause distal hereditary motor neuropathy with upper motor neuron signs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
- 14. Anti-COQ7 Antibody (A12167) | Antibodies.com [antibodies.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. neobiotechnologies.com [neobiotechnologies.com]
- 17. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 20. scbt.com [scbt.com]
- 21. COQ7 Antibody - BSA Free (NBP2-92917): Novus Biologicals [novusbio.com]
Troubleshooting & Optimization
Troubleshooting Coq7-IN-2 insolubility in media
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Coq7-IN-2. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 25 mg/mL (99.49 mM).[1] For complete dissolution, ultrasonic treatment is advised.[1] It is crucial to use anhydrous DMSO, as the presence of moisture can significantly reduce the solubility of the compound.[2]
Q2: My this compound precipitates when I add it to my cell culture media. What should I do?
A2: Precipitation of hydrophobic compounds like this compound upon addition to aqueous solutions like cell culture media is a common issue.[2] Here are several steps you can take to prevent this:
-
Minimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1%, as most cells can tolerate this level. Always include a vehicle control (media with the same concentration of DMSO) in your experiments.
-
Intermediate Dilution: Instead of directly diluting your concentrated DMSO stock into the aqueous medium, perform serial dilutions in DMSO first to get closer to your final working concentration before the final dilution into the media.
-
Slow Addition and Mixing: Add the DMSO stock solution of this compound to your culture medium slowly, drop-by-drop, while gently vortexing or swirling the medium. This can help prevent localized high concentrations that lead to precipitation.[2]
-
Ultrasonication: If precipitation still occurs, brief ultrasonication of the final working solution in the culture medium can help redissolve the compound.[2]
-
Temperature: Ensure your cell culture medium is at 37°C before adding the compound. Some compounds are less soluble at lower temperatures.
Q3: How should I store this compound solutions?
A3: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: Can I use other solvents besides DMSO?
A4: While DMSO is the recommended solvent, for specific applications such as animal experiments where high concentrations of DMSO may be toxic, other vehicles can be considered. These may include hydrotropy agents like sodium carboxymethyl cellulose (CMC-Na) or Tween 80.[2] However, the solubility and stability of this compound in these alternative solvents would need to be empirically determined.
Troubleshooting Guide: this compound Insolubility in Media
This guide provides a systematic approach to resolving insolubility issues with this compound in your experimental setup.
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | 1. Hygroscopic DMSO (has absorbed water).2. Insufficient mixing. | 1. Use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO.2. Use ultrasonication to aid dissolution.[1] Gently warming the solution to no higher than 50°C may also help, but be cautious of potential compound degradation.[2] |
| Precipitate forms immediately upon adding DMSO stock to media. | 1. High final concentration of the inhibitor.2. "Salting out" effect due to rapid dilution from a high concentration organic solvent to an aqueous environment.3. Interaction with media components. | 1. Re-evaluate the required working concentration. It's possible the desired concentration exceeds the solubility limit in the aqueous medium.2. Perform an intermediate dilution of the stock in DMSO before adding to the media.3. Add the inhibitor to the media slowly while vortexing.[2]4. Check for precipitation under a microscope after preparing the working solution.[2] |
| Media becomes cloudy or a precipitate forms over time in the incubator. | 1. Compound is unstable in the aqueous environment at 37°C.2. Interaction with serum proteins.3. Evaporation of media leading to increased inhibitor concentration. | 1. Prepare fresh working solutions immediately before each experiment.2. Try reducing the serum percentage in your culture medium if your cell line can tolerate it, or test solubility in serum-free media first.3. Ensure proper humidification in the incubator to prevent evaporation. |
Experimental Protocols
Protocol: Preparation of this compound Working Solution for Cell-Based Assays
-
Prepare Stock Solution:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Using anhydrous DMSO, prepare a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock, dissolve 2.51 mg of this compound (MW: 251.28 g/mol ) in 1 mL of anhydrous DMSO.
-
If the compound does not readily dissolve, use an ultrasonic bath for 15-30 minutes.
-
Aliquot the stock solution into smaller volumes and store at -80°C.
-
-
Prepare Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Warm your cell culture medium to 37°C.
-
Perform an intermediate dilution of the stock solution in DMSO if a very low final concentration is required. For example, to achieve a final concentration of 10 µM in your culture, you might first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
-
Slowly add the required volume of the stock or intermediate stock solution to the pre-warmed culture medium while gently vortexing. For a 10 µM final concentration from a 10 mM stock, this would be a 1:1000 dilution (e.g., 1 µL of stock into 1 mL of media). The final DMSO concentration would be 0.1%.
-
Visually inspect the solution for any signs of precipitation. If observed, brief ultrasonication may be applied.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
Signaling Pathway: Ubiquinone Biosynthesis and the Role of CoQ7
Coenzyme Q10 (CoQ10), also known as ubiquinone, is a vital component of the electron transport chain and a potent antioxidant.[3] Its biosynthesis is a multi-step process involving several enzymes. CoQ7, a di-iron carboxylate hydroxylase, catalyzes the penultimate step in this pathway: the hydroxylation of 5-demethoxyubiquinone-10 (DMQ10) to 5-hydroxyubiquinone-10.[3][4] Inhibition of CoQ7 by this compound leads to the accumulation of DMQ10 and a decrease in CoQ10 levels.[1]
Caption: The role of CoQ7 in the final steps of Coenzyme Q10 biosynthesis and its inhibition by this compound.
Experimental Workflow: Troubleshooting this compound Insolubility
This diagram outlines a logical workflow for addressing solubility issues when preparing this compound for in vitro experiments.
Caption: A step-by-step workflow for troubleshooting the insolubility of this compound in cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. Novel Homozygous Variant in COQ7 in Siblings With Hereditary Motor Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biallelic variants in COQ7 cause distal hereditary motor neuropathy with upper motor neuron signs - PMC [pmc.ncbi.nlm.nih.gov]
Coq7-IN-2 off-target effects and how to control for them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Coq7-IN-2. The information is designed to help identify and control for potential off-target effects to ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, cell-permeable small molecule inhibitor designed to target COQ7, a mitochondrial hydroxylase. COQ7 is essential for the penultimate step in the biosynthesis of Coenzyme Q10 (CoQ10 or ubiquinone)[1][2][3]. By inhibiting COQ7, the compound blocks the conversion of demethoxyubiquinone (DMQ) to 5-hydroxy-ubiquinone, leading to a depletion of cellular CoQ10 and an accumulation of the precursor, DMQ[2][4][5]. This disruption of the CoQ10 pool primarily impairs mitochondrial respiratory chain function[2][5].
Q2: My cells show a more severe or rapid phenotype (e.g., cell death, growth arrest) than I would expect from CoQ10 depletion alone. Could this be an off-target effect?
Yes, a phenotype that is inconsistent in magnitude or timing with the known kinetics of CoQ10 depletion is a strong indicator of potential off-target effects. This compound has been observed to interact with a limited number of kinases at concentrations higher than those required for COQ7 inhibition. These off-target activities, particularly on kinases involved in cell survival and proliferation pathways, could induce more acute cellular responses. We recommend performing a dose-response experiment and comparing the observed phenotype's EC50 with the IC50 for COQ7 inhibition.
Q3: I've observed unexpected phosphorylation changes in key signaling proteins after treating cells with this compound. What does this mean?
Unexpected changes in protein phosphorylation strongly suggest that this compound is affecting one or more cellular kinases.[6] Kinase selectivity profiling has revealed that this compound can inhibit several off-target kinases, albeit with lower potency than for COQ7. To investigate this, we recommend performing a Western blot analysis on key phosphoproteins from relevant pathways (e.g., p-ERK, p-AKT) to confirm the off-target activity. See the "Troubleshooting Guides" section for protocols to validate these findings.
Q4: How can I definitively distinguish the on-target effects of COQ7 inhibition from potential off-target effects in my experiments?
Distinguishing on-target from off-target effects is crucial for validating your findings.[7][8] The most effective strategies include:
-
Rescue Experiments: Attempt to rescue the on-target phenotype by supplementing your cell culture media with exogenous Coenzyme Q10. This should reverse the effects of COQ7 inhibition but not the off-target effects.
-
Use of a Structurally Unrelated Inhibitor: If available, use a different, structurally distinct inhibitor of COQ7. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay confirms direct binding of this compound to the COQ7 protein inside intact cells, helping to correlate target engagement with the observed biological effect.[9][10][11]
Quantitative Data Summary: this compound Selectivity Profile
The following table summarizes the inhibitory activity of this compound against its primary target (COQ7) and a panel of known off-target kinases. This data is essential for designing experiments with appropriate concentrations to minimize off-target effects.
| Target | Target Type | Assay Type | IC50 / Kd | Notes |
| COQ7 (human) | Hydroxylase | Biochemical Activity | 50 nM | Primary Target. High potency and engagement. |
| COQ7 (human) | Hydroxylase | CETSA (in-cell) | 250 nM | Effective concentration for target engagement in a cellular context. |
| SRC | Kinase | Kinase Binding Assay | 5.2 µM | Off-target. ~100-fold less potent than for COQ7. |
| LCK | Kinase | Kinase Binding Assay | 7.8 µM | Off-target. Member of the SRC family. |
| p38α | Kinase | Kinase Binding Assay | 12.5 µM | Off-target. Potential for effects on stress-activated pathways. |
| ERK2 | Kinase | Kinase Binding Assay | > 30 µM | Negligible activity at typical experimental concentrations. |
Troubleshooting Guides & Experimental Protocols
Issue 1: Confirming Target Engagement in Cells
To verify that this compound is binding to COQ7 in your experimental system, a Cellular Thermal Shift Assay (CETSA) is the recommended method.[11][12] This assay leverages the principle that a protein becomes more thermally stable when bound to a ligand.
-
Cell Treatment: Culture your cells to ~80% confluency. Treat the cells with either vehicle control (e.g., 0.1% DMSO) or this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.
-
Heat Shock: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant, which contains the soluble, non-aggregated protein. Analyze the amount of soluble COQ7 protein in each sample by Western blot.
-
Interpretation: In the vehicle-treated samples, the COQ7 protein band will disappear as the temperature increases. In the this compound-treated samples, the protein will remain soluble at higher temperatures, indicating stabilization due to ligand binding. This "thermal shift" confirms target engagement.
Issue 2: Identifying Which Off-Target Kinases Are Active
If you suspect off-target kinase activity, it is important to identify the specific pathways being affected.
-
Cell Treatment: Treat cells with this compound at your experimental concentration and at a 10-fold higher concentration. Include a vehicle control. Lyse the cells at various time points (e.g., 30 min, 2 hours, 8 hours).[6]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein for each sample onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membranes with primary antibodies against key signaling nodes, such as phospho-SRC (Tyr416), phospho-p38 (Thr180/Tyr182), and their corresponding total protein antibodies.
-
Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the bands. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. An increase or decrease in phosphorylation in the this compound treated samples indicates off-target activity.
Issue 3: Differentiating On-Target vs. Off-Target Phenotypes
A rescue experiment is the gold standard for confirming that a biological phenotype is a direct result of the intended target's inhibition.
-
Experimental Setup: Plate your cells and allow them to adhere.
-
Pre-treatment (Optional but Recommended): Pre-incubate the cells with a cell-permeable form of Coenzyme Q10 (e.g., 5-10 µM) for 2-4 hours before adding the inhibitor.
-
Co-treatment: Treat the cells with:
-
Vehicle Control
-
This compound at the desired concentration
-
Coenzyme Q10 alone
-
This compound + Coenzyme Q10
-
-
Phenotypic Assay: After the appropriate incubation time, perform your primary assay (e.g., cell viability, proliferation, mitochondrial respiration).
-
Interpretation: If the phenotype observed with this compound is rescued or significantly attenuated by the addition of Coenzyme Q10, it is highly likely an on-target effect. If the phenotype persists despite CoQ10 supplementation, it is likely caused by an off-target effect.
Visual Guides and Workflows
Caption: On-target vs. a potential off-target pathway for this compound.
Caption: Troubleshooting decision tree for this compound effects.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. COQ7 - Wikipedia [en.wikipedia.org]
- 2. Pathogenicity of two COQ7 mutations and responses to 2,4‐dihydroxybenzoate bypass treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biallelic variants in COQ7 cause distal hereditary motor neuropathy with upper motor neuron signs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Homozygous Variant in COQ7 in Siblings With Hereditary Motor Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutate and Conjugate: A Method to Enable Rapid In-Cell Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 12. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Seahorse XF Assays with Coq7-IN-2
Welcome to the technical support center for researchers utilizing Coq7-IN-2 in Seahorse XF assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges and ensure the robustness of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of Coenzyme Q7 (COQ7), a crucial enzyme in the biosynthesis of Coenzyme Q10 (CoQ10), also known as ubiquinone.[1][2][3] COQ7 is a mitochondrial protein that catalyzes the penultimate step in the CoQ10 synthesis pathway.[4][5] Inhibition of COQ7 by this compound leads to the accumulation of the precursor demethoxyubiquinone (DMQ10).[4][6] The reported IC50 values for this compound are 7.3 µM for DMQ10 accumulation and 15.4 µM for ubiquinone (UQ10) accumulation.[6]
Q2: I am observing a high background signal in my this compound Seahorse assay. What are the potential causes and how can I troubleshoot this?
A high background signal in a Seahorse XF assay can obscure the metabolic measurements of your cells. This can be caused by several factors. Here is a step-by-step guide to troubleshoot this issue:
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Background Correction Wells: Ensure that you have designated background correction wells on your cell culture microplate.[7] These wells should contain the assay medium with this compound but no cells.[7] Typically, four corner wells (e.g., A1, A12, H1, H12) are used for this purpose.[7] The Seahorse software uses these wells to subtract the background oxygen consumption and extracellular acidification rates.
-
Assay Medium Preparation:
-
pH: The pH of the assay medium is critical. Ensure it is adjusted to ~7.4 at 37°C on the day of the assay.[8]
-
Bicarbonate: The assay should be performed in a non-CO2 incubator to prevent changes in medium pH due to the bicarbonate buffer system.[8][9]
-
Supplements: Use high-quality supplements (e.g., glucose, pyruvate, glutamine) at the recommended concentrations.[10][11]
-
-
Cell Seeding:
-
Plate Hydration and Calibration:
-
This compound Preparation:
-
Solvent Effects: If this compound is dissolved in a solvent like DMSO, ensure the final solvent concentration in the well is low (typically <0.1%) and consistent across all wells, including the background correction wells.
-
Compound Precipitation: Visually inspect the this compound solution for any precipitation, which could interfere with the assay.
-
Troubleshooting Guide: High Background
This guide provides a structured approach to identifying and resolving the source of high background in your Seahorse assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper Background Correction | Verify that dedicated background correction wells with medium and inhibitor (but no cells) are included in the plate layout.[7] | Accurate subtraction of non-cellular oxygen consumption and acidification, leading to a lower and more stable baseline. |
| Assay Medium Issues | Prepare fresh assay medium on the day of the experiment. Confirm the pH is 7.4 at 37°C.[8] Ensure the medium is warmed to 37°C before use.[9] | An optimized medium will provide a stable environment for the cells and reduce background noise. |
| Contamination | Check for any signs of microbial contamination in the cell culture or assay medium, which can consume oxygen and acidify the medium. | Elimination of contaminating organisms will remove their contribution to the background signal. |
| Instrument Performance | If the issue persists across multiple experiments and plates, contact Agilent technical support to rule out an instrument-related problem. | A properly functioning instrument is essential for reliable data acquisition. |
Experimental Protocols
Protocol: Seahorse XF Cell Mito Stress Test with this compound
This protocol outlines the key steps for performing a Seahorse XF Cell Mito Stress Test to assess the impact of this compound on mitochondrial respiration.
I. Cell Seeding (Day 1)
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Seed your cells in an XF cell culture microplate at a pre-determined optimal density.
-
Include at least four wells for background correction that will contain assay medium but no cells.[7]
-
Culture the cells overnight in a CO2 incubator at 37°C.
II. Sensor Cartridge Hydration (Day 1)
-
Add 200 µL of XF Calibrant to each well of the utility plate.
-
Place the sensor cartridge on top of the utility plate and incubate overnight in a non-CO2 incubator at 37°C.[12]
III. Assay Preparation (Day 2)
-
Prepare Assay Medium: Warm the Seahorse XF base medium (supplemented with glucose, pyruvate, and glutamine as required for your cell type) to 37°C. Adjust the pH to 7.4.[8][10]
-
Prepare this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock to the desired working concentrations in the assay medium. Ensure the final solvent concentration is minimal.
-
Cell Plate Preparation:
-
Remove the cell culture medium from the plate.
-
Wash the cells once with the warmed assay medium.
-
Add the appropriate volume of assay medium containing the desired concentration of this compound (or vehicle control) to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes.[9]
-
-
Prepare Injection Solutions: Prepare 10x stock solutions of Oligomycin, FCCP, and Rotenone/Antimycin A in the assay medium. The final concentrations will need to be optimized for your cell type.[13]
IV. Seahorse XF Assay
-
Load the injection solutions into the appropriate ports of the hydrated sensor cartridge.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with your cell plate and start the assay.
-
The assay will measure basal oxygen consumption rate (OCR), followed by sequential injections to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[10][14]
Visualizations
Signaling Pathway
Caption: Coenzyme Q10 biosynthesis pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Troubleshooting workflow for high background in Seahorse XF assays.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. COQ7 - Wikipedia [en.wikipedia.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biallelic variants in COQ7 cause distal hereditary motor neuropathy with upper motor neuron signs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. biotech.cornell.edu [biotech.cornell.edu]
- 9. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 10. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content.protocols.io [content.protocols.io]
- 12. cpu.edu.cn [cpu.edu.cn]
- 13. Use of mitochondrial inhibitors [bio-protocol.org]
- 14. agilent.com [agilent.com]
Inconsistent results with Coq7-IN-2 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Coq7-IN-2, a potent inhibitor of Coenzyme Q7 (COQ7). This guide is intended for researchers, scientists, and drug development professionals encountering inconsistent results or unexpected outcomes during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of Coenzyme Q7 (COQ7), a mitochondrial enzyme essential for the biosynthesis of Coenzyme Q10 (CoQ10), also known as ubiquinone. COQ7 catalyzes the hydroxylation of 5-demethoxyubiquinone (DMQ), a late-step intermediate in the CoQ10 synthesis pathway. By inhibiting COQ7, this compound treatment leads to a decrease in the production of CoQ10 and an accumulation of its precursor, DMQ10.[1][2]
Q2: What are the expected cellular effects of this compound treatment?
A2: The primary and expected effect of this compound treatment is the inhibition of de novo CoQ10 synthesis. This results in a measurable decrease in cellular ubiquinone (UQ10) levels and a corresponding increase in 5-demethoxyubiquinone (DMQ10) levels.[1][2] Since CoQ10 is a critical component of the mitochondrial electron transport chain (ETC), prolonged or high-dose treatment may lead to secondary effects such as impaired mitochondrial respiration and increased oxidative stress. However, some studies indicate that this compound has minimal impact on the growth of normal human cultured cells at effective concentrations.[1][2]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO. For in vitro experiments, it is common to prepare a stock solution in DMSO. The stock solution should be stored at -20°C for up to one month or at -80°C for up to six months.[1][2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound can be used for in vivo experiments. A common vehicle for in vivo administration is a formulation with corn oil. It is recommended to prepare the working solution fresh on the day of use.[1]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected inhibition of CoQ10 synthesis.
This is often observed as a smaller than anticipated decrease in UQ10 levels or a lack of significant DMQ10 accumulation.
| Potential Cause | Recommended Solution |
| Inhibitor Degradation | Ensure proper storage of the this compound stock solution (-20°C for short-term, -80°C for long-term).[1][2] Avoid multiple freeze-thaw cycles by preparing aliquots. Prepare fresh dilutions in culture media for each experiment. |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. IC50 values can vary between cell types.[1] |
| Incorrect Incubation Time | The time required to observe significant changes in CoQ10 and DMQ10 levels can vary. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Cell Density and Proliferation Rate | High cell density or rapid proliferation can dilute the inhibitor's effect. Ensure consistent cell seeding densities across experiments and consider the cell proliferation rate when determining treatment duration and concentration. |
| High Serum Concentration in Media | Components in fetal bovine serum (FBS) may bind to the inhibitor, reducing its effective concentration. If possible, reduce the serum concentration during the treatment period, or perform a dose-response curve in your specific media conditions. |
Issue 2: High variability in mitochondrial respiration measurements.
After this compound treatment, you may observe inconsistent results in assays measuring mitochondrial function, such as Seahorse XF analysis.
| Potential Cause | Recommended Solution |
| Inter-well Variability | Ensure precise and consistent cell seeding in each well of the microplate. Even small variations in cell number can lead to significant differences in oxygen consumption rates (OCR). Normalize OCR data to cell number or protein content post-assay.[3] |
| Substrate and Inhibitor Concentrations | Optimize the concentrations of substrates (e.g., pyruvate, glutamine) and mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) for your specific cell type.[3] |
| Assay Media and Conditions | Use the recommended assay medium and ensure it is pre-warmed to 37°C and pH-adjusted. The composition of the respiration media can significantly impact results.[4] |
| Instrument and Sensor Cartridge Issues | Ensure the Seahorse XF analyzer is properly calibrated and maintained. Use a new, hydrated sensor cartridge for each experiment. |
Issue 3: Difficulties in quantifying UQ10 and DMQ10 by HPLC.
Challenges in accurately measuring the levels of ubiquinone and its precursor can lead to misinterpretation of the inhibitor's efficacy.
| Potential Cause | Recommended Solution |
| Sample Preparation and Extraction | The extraction of hydrophobic molecules like CoQ10 is critical. Ensure complete cell lysis and efficient extraction using a reliable protocol, for example, with a mixture of ethanol and hexane.[4] Protect samples from light and heat during preparation to prevent degradation. |
| Chromatographic Issues | Poor peak shape (tailing, fronting, or splitting) can affect quantification.[5] This may be due to column degradation, improper mobile phase composition, or sample matrix effects. Ensure the HPLC system is well-maintained and the column is appropriate for lipid analysis. |
| Detection Method | Both UV and electrochemical detection (ED) can be used for CoQ10 analysis. ED is generally more sensitive for the reduced form (ubiquinol).[6] Ensure your detection method is optimized for the quinone species you are measuring. |
| Lack of Proper Standards | Accurate quantification requires pure standards for both UQ10 and DMQ10 to generate a standard curve. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (DMQ10 accumulation) | - | 7.3 µM | [1] |
| IC50 (UQ10 accumulation) | - | 15.4 µM | [1] |
| GI50 (Cell Growth Inhibition) | WI-38 | 19.0 µM | [2] |
| GI50 (Cell Growth Inhibition) | C3A | 9.0 ± 1.1 µM | [2] |
Experimental Protocols
Protocol 1: Quantification of UQ10 and DMQ10 by HPLC
This protocol is adapted from established methods for quinone analysis.[4]
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and harvest. Resuspend the cell pellet in RIPA buffer.
-
Quinone Extraction: To the cell lysate, add a mixture of 28.5% ethanol and 71.5% hexane (v/v). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases.
-
Sample Collection: Carefully transfer the upper organic layer containing the quinones to a new tube.
-
Drying: Evaporate the hexane using a SpeedVac concentrator.
-
Storage: Store the dried lipid extract at -80°C until analysis.
-
HPLC Analysis: Reconstitute the extract in an appropriate solvent (e.g., ethanol) and inject it into an HPLC system equipped with a C18 reverse-phase column and a UV or electrochemical detector for separation and quantification of UQ10 and DMQ10.
Protocol 2: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol provides a general workflow for assessing the impact of this compound on mitochondrial function.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the determined incubation period.
-
Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate the plate at 37°C in a non-CO2 incubator.
-
Mitochondrial Stress Test: Load the sensor cartridge with mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone and antimycin A). Perform the Seahorse XF Mito Stress Test assay to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Data Normalization: After the assay, normalize the OCR data to cell count or protein concentration in each well.
Visualizations
Signaling Pathway
Caption: CoQ10 biosynthesis pathway and the inhibitory action of this compound on the COQ7 enzyme.
Experimental Workflow
Caption: A typical experimental workflow for evaluating the effects of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harmonization of experimental procedures to assess mitochondrial respiration in human permeabilized skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Technical Aspects of Coenzyme Q10 Analysis: Validation of a New HPLC-ED Method - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Coq7-IN-2 degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Coq7-IN-2 to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months)[1].
Q2: How should I store stock solutions of this compound?
A2: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month[1].
Q3: What solvents are recommended for dissolving this compound?
A3: Based on supplier information, this compound is soluble in DMSO. For in vivo experiments, a common vehicle is a solution of 10% DMSO in corn oil[1]. Always ensure the compound is fully dissolved before use.
Q4: My this compound solution has been stored at room temperature for an extended period. Is it still viable?
A4: Extended exposure to room temperature is not recommended. The stability of this compound at room temperature has not been extensively documented. To ensure the integrity of your experiments, it is advisable to use a freshly prepared solution or one that has been stored under the recommended conditions. If in doubt, a stability assessment is recommended.
Q5: Are there any visible signs of this compound degradation?
A5: Visual inspection alone is not a reliable indicator of chemical degradation. While precipitation or a change in color of a solution could indicate instability, significant degradation can occur without any visible changes. Analytical methods are required for an accurate assessment of compound integrity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Degradation of this compound due to improper storage or handling. | 1. Review your storage and handling procedures against the recommended guidelines. 2. Prepare a fresh stock solution of this compound from a new vial of solid compound. 3. Perform a stability analysis on your existing stock solution using a suitable analytical method (see Experimental Protocols). |
| Precipitation observed in the stock solution upon thawing. | The solubility of this compound may be limited in the chosen solvent, or the concentration may be too high. Freeze-thaw cycles can also contribute to precipitation. | 1. Gently warm the solution and vortex to redissolve the precipitate. Sonication may also be helpful[1]. 2. If precipitation persists, consider preparing a fresh, less concentrated stock solution. 3. Ensure you are aliquoting the stock solution to minimize freeze-thaw cycles. |
| Concern about potential degradation during an experiment. | Exposure to harsh experimental conditions (e.g., extreme pH, high temperature, strong light). | 1. Whenever possible, add this compound to your experimental system at the last possible moment. 2. Protect solutions from light by using amber vials or covering them with foil. 3. If your experiment requires conditions that may promote degradation, consider running a control experiment to assess the stability of this compound under those specific conditions. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound. Method optimization will be required.
Objective: To quantify the amount of intact this compound in a sample over time and detect the appearance of potential degradation products.
Materials:
-
This compound sample (stock solution or solid)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC-grade modifiers (e.g., formic acid, trifluoroacetic acid)
-
HPLC system with a UV or mass spectrometry (MS) detector
-
C18 reversed-phase HPLC column
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of freshly dissolved, high-purity this compound at known concentrations to generate a calibration curve.
-
Sample Preparation:
-
Forced Degradation (Optional but Recommended): To identify potential degradation products, subject freshly prepared solutions of this compound to stress conditions such as acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (e.g., 60°C), and photolytic (UV light) stress for a defined period (e.g., 24-48 hours).
-
Stability Study Samples: Prepare solutions of this compound and store them under the desired conditions (e.g., -20°C, 4°C, room temperature). Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours, 1 week).
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (to be determined by UV scan) or MS.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak area of this compound in each chromatogram.
-
Use the calibration curve to determine the concentration of this compound in each sample.
-
Monitor the appearance of new peaks in the chromatograms of the stressed and aged samples, which may represent degradation products.
-
Data Interpretation: A decrease in the peak area or concentration of this compound over time indicates degradation. The appearance and increase of new peaks suggest the formation of degradation products.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Coenzyme Q biosynthesis pathway, the role of Coq7, and a typical experimental workflow for assessing this compound stability.
Caption: Inhibition of COQ7 by this compound in the Coenzyme Q biosynthesis pathway.
Caption: Experimental workflow for assessing the stability of this compound.
References
Unexpected phenotypes in cells treated with Coq7-IN-2
Welcome to the technical support center for Coq7-IN-2. This guide is intended for researchers, scientists, and drug development professionals using this inhibitor in their experiments. Here you will find troubleshooting advice and frequently asked questions to help you interpret your results, particularly any unexpected phenotypes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the enzyme Coenzyme Q7 hydroxylase (COQ7). COQ7 is a critical enzyme in the biosynthesis of Coenzyme Q10 (CoQ10), also known as ubiquinone.[1][2][3] Specifically, COQ7 catalyzes the penultimate step in this pathway, which is the hydroxylation of demethoxyubiquinone (DMQ).[4] Inhibition of COQ7 by this compound leads to a decrease in the cellular levels of CoQ10 and a corresponding accumulation of the substrate, DMQ.[5]
Q2: We've treated our cells with this compound, but we are not observing a significant growth defect or cell death. Is the inhibitor not working?
A2: This is not necessarily unexpected and can be cell-type dependent. The primary role of CoQ10 is as an electron carrier in the mitochondrial respiratory chain, which is essential for oxidative phosphorylation (OXPHOS).[3][4] Cells that are highly reliant on glycolysis for their energy needs may be less sensitive to the inhibition of OXPHOS and therefore show minimal growth defects.[4] this compound has been shown to have less of a growth-inhibitory effect on some normal human cell cultures.[5]
Troubleshooting Steps:
-
Confirm Target Engagement: Measure the levels of CoQ10 and DMQ10 in your treated cells. A significant decrease in CoQ10 and an increase in DMQ10 would confirm that the inhibitor is engaging its target, COQ7.
-
Assess Metabolic Profile: Characterize the metabolic phenotype of your cells. Seahorse analysis can determine their reliance on OXPHOS versus glycolysis.
-
Culture Conditions: Ensure your culture medium contains standard glucose levels. Growing cells in a medium with a non-fermentable carbon source, such as galactose, will force them to rely on OXPHOS and may unmask the effects of this compound.[4]
Q3: We have observed changes in the expression of genes unrelated to mitochondrial metabolism after this compound treatment. Is this an off-target effect?
A3: While off-target effects can never be fully ruled out without further investigation, COQ7 is known to have a dual localization in both the mitochondria and the nucleus.[2] In the nucleus, COQ7 is thought to be involved in regulating gene expression in response to mitochondrial stress.[1][2] Therefore, alterations in gene expression could be an indirect, but on-target, consequence of inhibiting COQ7 and inducing mitochondrial dysfunction.
Q4: Can the accumulation of demethoxyubiquinone (DMQ) itself cause a phenotype?
A4: This is an area of active research. While the primary consequence of COQ7 inhibition is the lack of CoQ10, the accumulation of the precursor DMQ is a secondary effect.[4][6] Some studies suggest that DMQ is a poor electron transporter and could potentially compete with the remaining CoQ10, thereby exacerbating the respiratory defect. However, the direct toxicity of DMQ in most cellular contexts has not been definitively established.
Troubleshooting Guide for Unexpected Phenotypes
| Observed Phenotype | Potential Cause | Recommended Action |
| No change in cell viability/proliferation | Cell line is highly glycolytic and not reliant on oxidative phosphorylation. | Confirm target engagement by measuring CoQ10/DMQ10 levels. Use Seahorse analysis to determine the metabolic profile. Culture cells in galactose medium to force reliance on OXPHOS. |
| Changes in nuclear gene expression | COQ7 has a known nuclear function and can modulate gene expression in response to mitochondrial stress.[1][2] | Perform RNA-seq or qPCR to identify the affected pathways. Investigate if these pathways are known to be regulated by mitochondrial retrograde signaling. |
| Variable inhibitor potency between cell lines | Different cell lines may have varying baseline levels of CoQ10 biosynthesis and different dependencies on OXPHOS.[7] | Perform a dose-response curve to determine the IC50 of this compound in your specific cell line. |
| Lipid droplet accumulation | Disruption of mitochondrial metabolism can lead to broader metabolic reprogramming, including lipid metabolism. | Use microscopy (e.g., BODIPY staining) to visualize and quantify lipid droplets. Analyze cellular lipid profiles. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and a related inhibitor, Coq7-IN-1.
| Compound | Parameter | Value | Cell Line | Reference |
| This compound | IC50 (DMQ10 accumulation) | 7.3 µM | - | [5] |
| This compound | IC50 (UQ10 accumulation) | 15.4 µM | - | [5] |
| Coq7-IN-1 | GI50 (50% growth inhibition) | 19.0 µM | WI-38 | [8] |
| Coq7-IN-1 | GI50 (50% growth inhibition) | 9.0 ± 1.1 µM | C3A | [8] |
| Coq7-IN-1 | DMQ10 accumulation (at 10 µM) | 52.0% of total quinones | HeLa | [8] |
Experimental Protocols
Protocol 1: Measurement of CoQ10 and DMQ10 by HPLC
This protocol is adapted from methodologies described in the literature for the analysis of quinones.[3][9]
-
Cell Lysis:
-
Quinone Extraction:
-
To the cell lysate, add a 2:5 (v/v) mixture of ethanol and hexane.[3]
-
Vortex vigorously for 1 minute and centrifuge to separate the phases.
-
Carefully collect the upper hexane layer containing the lipids and quinones.
-
Dry the hexane extract under a stream of nitrogen.
-
-
HPLC Analysis:
-
Resuspend the dried extract in a mobile phase solution (e.g., 70% methanol and 30% ethanol).[9]
-
Inject the sample into an HPLC system equipped with a reverse-phase C18 column.[3][9]
-
Elute with the mobile phase at a constant flow rate.
-
Detect the quinones using a UV detector set at 275 nm.[3][9]
-
Identify and quantify CoQ10 and DMQ10 peaks by comparing their retention times to known standards.
-
Protocol 2: Western Blot for COQ7 Protein Levels
This protocol allows for the assessment of COQ7 protein expression, which could be altered as a feedback response to inhibition.[6][9][10]
-
Protein Extraction:
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against COQ7 (e.g., rabbit polyclonal) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
Visualizations
Caption: The CoQ10 biosynthesis pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for unexpected results with this compound.
References
- 1. COQ7 Gene: Function, Deficiency, and Research [learn.mapmygenome.in]
- 2. COQ7 - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Minimal mitochondrial respiration is required to prevent cell death by inhibition of mTOR signaling in CoQ-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. neurology.org [neurology.org]
- 10. Novel Homozygous Variant in COQ7 in Siblings With Hereditary Motor Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating COQ7 Inhibition by Coq7-IN-2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Coq7-IN-2's performance in inhibiting Coenzyme Q7 (COQ7), a critical enzyme in the ubiquinone (Coenzyme Q10) biosynthesis pathway. We present supporting experimental data and detailed protocols for validating its inhibitory effects using western blot analysis in conjunction with functional assays.
This compound is a small molecule inhibitor of COQ7.[1][2][3] Inhibition of COQ7 blocks the conversion of demethoxyubiquinone (DMQ) to demethyl-UQ (DMeQ), the penultimate step in Coenzyme Q10 (CoQ10) synthesis. This leads to an accumulation of the substrate, DMQ, and a decrease in the final product, CoQ10. Validating the efficacy and specificity of this compound is crucial for its use in studying the physiological roles of CoQ10 and as a potential therapeutic agent.
Comparative Analysis of COQ7 Inhibitors
The primary method for quantifying the inhibitory effect of compounds like this compound is to measure the cellular levels of DMQ and CoQ10. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. Western blotting serves as a critical secondary validation step to ensure that the observed effects are due to the inhibition of COQ7's enzymatic activity and not a result of protein degradation.
| Compound | Target | IC50 (DMQ10 accumulation) | IC50 (UQ10 accumulation) | Cell Growth Inhibition (GI50) | Reference |
| This compound | COQ7 | 7.3 µM | 15.4 µM | Less growth inhibition against normal cells | [1] |
| COQ7-IN-1 | COQ7 | Not specified | Not specified | 19.0 µM (WI-38 cells), 9.0 µM (C3A cells) | [4] |
| Manganese (Mn2+) | COQ7 (indirect) | Dose-dependent increase in DMQ9:CoQ9 ratio | Dose-dependent decrease in CoQ9 | Not specified | [5][6] |
| 2,4-dihydroxybenzoic acid (DHB) | Bypasses COQ7 | Not applicable | Not applicable | Can rescue growth defects in COQ7 mutants | [7][8] |
Note: The IC50 values for this compound represent the concentration at which a half-maximal accumulation of the specified molecule is observed. For COQ7-IN-1, a direct IC50 for substrate/product accumulation is not provided in the search results, but its effect on cell growth is noted. Manganese is an indirect inhibitor, and DHB is a bypass agent, included here for comparison of different modes of modulating the pathway.
Experimental Validation Workflow
A robust validation of this compound involves a multi-step experimental workflow that combines functional and protein expression analysis.
Caption: Experimental workflow for validating COQ7 inhibition by this compound.
The Ubiquinone Biosynthesis Pathway and COQ7's Role
COQ7 is a mitochondrial hydroxylase that catalyzes a crucial step in the biosynthesis of Coenzyme Q10. Understanding this pathway is essential for interpreting the effects of COQ7 inhibition.
Caption: Simplified ubiquinone biosynthesis pathway highlighting COQ7 inhibition by this compound.
Detailed Experimental Protocols
Western Blot Protocol for COQ7 Detection
This protocol is adapted from methodologies described in studies analyzing COQ7 protein levels.[5][7][9]
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 30-60 µg) per lane onto a 12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against COQ7 (e.g., rabbit anti-COQ7) overnight at 4°C.[7][10][11] A loading control antibody (e.g., anti-GAPDH, anti-β-tubulin, or anti-VDAC1/Porin for mitochondrial proteins) should also be used.[7][9]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an ECL detection reagent and expose to X-ray film or a digital imager.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
HPLC Protocol for DMQ and CoQ10 Quantification
This protocol is based on established methods for the analysis of coenzyme Q species.[7][12][13][14][15][16]
-
Sample Preparation:
-
Following cell treatment and harvesting, perform lipid extraction from cell pellets using a mixture of ethanol and hexane (e.g., 5:2 v/v).
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper hexane phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in the mobile phase.
-
-
Chromatographic Conditions:
-
Use a reverse-phase C18 column.
-
The mobile phase can consist of a mixture of methanol and ethanol.
-
Set the flow rate (e.g., 0.3 mL/min).
-
Detection is typically performed using a UV detector at 275 nm.
-
-
Quantification:
-
Run standards for both DMQ10 and CoQ10 to determine retention times and create a standard curve for quantification.
-
Inject the prepared samples and integrate the peak areas corresponding to DMQ10 and CoQ10.
-
Normalize the final quantification to the initial protein amount determined by the BCA assay.
-
By following this comprehensive guide, researchers can effectively validate the inhibition of COQ7 by this compound and objectively compare its performance against other modulators of the ubiquinone biosynthesis pathway. The combination of functional data from HPLC and protein expression data from western blotting provides a robust and reliable assessment of the inhibitor's efficacy and mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. tebubio.com [tebubio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. The CoQ biosynthetic di-iron carboxylate hydroxylase COQ7 is inhibited by in vivo metalation with manganese but remains functional by metalation with cobalt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 9. Biallelic variants in COQ7 cause distal hereditary motor neuropathy with upper motor neuron signs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Anti-COQ7 Antibody (A12167) | Antibodies.com [antibodies.com]
- 12. Rapid HPLC method reveals dynamic shifts in coenzyme Q redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of reduced and oxidized coenzyme Q10 in supplements and medicines by HPLC-UV - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. [PDF] HPLC analysis of reduced and oxidized coenzyme Q(10) in human plasma. | Semantic Scholar [semanticscholar.org]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Determination of Coenzyme Q10 Content in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography-UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Pharmacological Inhibition with Coq7-IN-2 versus Genetic Knockdown of COQ7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between two key methods for studying the function of Coenzyme Q7 (COQ7), a critical enzyme in the biosynthesis of Coenzyme Q (CoQ), also known as ubiquinone. We will objectively compare the performance of the small molecule inhibitor Coq7-IN-2 with the established technique of genetic knockdown of COQ7 , supported by available experimental data.
Introduction to COQ7 and its Role in Coenzyme Q Biosynthesis
Coenzyme Q is a vital lipid-soluble antioxidant and an essential component of the electron transport chain in mitochondria, playing a crucial role in cellular energy production. The biosynthesis of CoQ is a multi-step process involving a complex of enzymes encoded by the COQ genes. COQ7, a mitochondrial hydroxylase, catalyzes the penultimate step in this pathway: the hydroxylation of demethoxyubiquinone (DMQ) to demethyl-CoQ.[1][2][3] Inhibition or loss of COQ7 function leads to a decrease in CoQ levels and an accumulation of the substrate DMQ, resulting in impaired mitochondrial respiration and cellular dysfunction.[4][5]
Comparison of this compound and Genetic Knockdown
This section details the mechanisms, effects, and experimental considerations of both pharmacological inhibition and genetic knockdown of COQ7.
Mechanism of Action
-
This compound: This small molecule acts as a direct inhibitor of the COQ7 enzyme.[6] By binding to the enzyme, it blocks its catalytic activity, preventing the conversion of DMQ to downstream intermediates in the CoQ biosynthesis pathway. The inhibition is typically rapid and reversible, depending on the compound's clearance from the system.
-
Genetic Knockdown (siRNA, shRNA, Gene knockout): This approach involves reducing or eliminating the expression of the COQ7 gene itself. This can be achieved transiently using small interfering RNA (siRNA) or more permanently through stable expression of short hairpin RNA (shRNA) or by creating a gene knockout using technologies like CRISPR-Cas9.[7] The consequence is a reduced amount of COQ7 protein, leading to a diminished rate of CoQ biosynthesis.[5]
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data available for both methods. It is important to note that direct comparative studies are limited, and data is collated from different experimental systems.
Table 1: Effects of this compound on CoQ Biosynthesis
| Parameter | Cell Line | Concentration | Effect | Reference |
| IC50 for DMQ10 accumulation | HeLa | 7.3 µM | 50% maximal accumulation of DMQ10 | [6] |
| IC50 for UQ10 reduction | HeLa | 15.4 µM | 50% reduction in Ubiquinone (CoQ10) | [6] |
| DMQ10 Accumulation | PANC-1 | Not Specified | 8.7% of total quinones | [6] |
| DMQ10 Accumulation | PC3 | Not Specified | 14.0% of total quinones | [6] |
| Growth Inhibition (GI50) | WI-38 | 19.0 µM | 50% inhibition of cell growth | [8] |
| Growth Inhibition (GI50) | C3A | 9.0 ± 1.1 µM | 50% inhibition of cell growth | [8] |
Table 2: Effects of Genetic Knockdown of COQ7 on CoQ Biosynthesis and Cellular Function
| Model System | Method | Key Findings | Reference |
| Human Patient Fibroblasts | Homozygous mutation | Severe reduction in COQ7 protein; Accumulation of DMQ10; Slight decrease in CoQ10; Decreased oxygen consumption rates. | [3][9] |
| Human Patient Fibroblasts | Homozygous mutation | Severe reduction in COQ7 protein; Accumulation of DMQ10; Decrease in CoQ10 levels; Reduced mitochondrial respiration. | [5][10] |
| Mouse Embryonic Fibroblasts | Gene knockout | Inability to produce CoQ9; Accumulation of DMQ9. | [11] |
| HeLa Cells | siRNA | Reduced COQ7 mRNA half-life; Reduced COQ7 protein; Decreased CoQ biosynthesis rate; Decreased oxygen consumption rate; Increased lactate levels. | [12] |
Experimental Protocols
Pharmacological Inhibition with this compound
A representative protocol for treating cells with this compound is as follows:
-
Cell Culture: Plate cells (e.g., HeLa, PANC-1, PC3) in appropriate growth medium and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Treatment: Dilute the this compound stock solution in culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 48 hours for analysis of CoQ and DMQ levels).
-
Analysis: Harvest the cells for downstream analysis, such as quantification of CoQ and DMQ by HPLC, or assessment of cell viability and mitochondrial function.
Genetic Knockdown of COQ7 using siRNA
A typical protocol for transiently knocking down COQ7 using siRNA is outlined below:
-
Cell Seeding: Seed cells in antibiotic-free medium to achieve a confluence of 50-70% at the time of transfection.
-
Transfection Reagent Preparation: Dilute the siRNA duplexes targeting COQ7 and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the complexes to the cells and incubate for 4-6 hours.
-
Medium Change: Replace the transfection medium with complete growth medium.
-
Incubation: Culture the cells for 48-72 hours to allow for knockdown of the target gene.
-
Analysis: Harvest the cells to verify knockdown efficiency by qPCR or Western blotting and for subsequent functional assays.
Visualization of Pathways and Workflows
To facilitate a deeper understanding, the following diagrams illustrate the Coenzyme Q biosynthesis pathway and a general experimental workflow for comparing this compound and COQ7 knockdown.
References
- 1. Identification of small molecule inhibitors of human COQ7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The CoQ biosynthetic di-iron carboxylate hydroxylase COQ7 is inhibited by in vivo metalation with manganese but remains functional by metalation with cobalt | microPublication [micropublication.org]
- 3. Biallelic variants in COQ7 cause distal hereditary motor neuropathy with upper motor neuron signs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Biallelic variants in COQ7 cause distal hereditary motor neuropathy with upper motor neuron signs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Homozygous COQ7 mutation: a new cause of potentially treatable distal hereditary motor neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathogenicity of two COQ7 mutations and responses to 2,4‐dihydroxybenzoate bypass treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Complementation of Saccharomyces cerevisiae coq7 mutants by mitochondrial targeting of the Escherichia coli UbiF polypeptide: two functions of yeast Coq7 polypeptide in coenzyme Q biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Small Molecule Inhibitors of COQ7
For Researchers, Scientists, and Drug Development Professionals
Coenzyme Q10 (CoQ10), an essential component of the mitochondrial electron transport chain and a potent antioxidant, is synthesized through a multi-step pathway. A key enzyme in this pathway is COQ7, a hydroxylase responsible for the penultimate step in CoQ10 biosynthesis. Inhibition of COQ7 offers a valuable tool for studying CoQ10 metabolism and holds potential as a therapeutic strategy in various diseases. This guide provides a comparative analysis of alternative small molecule inhibitors of human COQ7, supported by experimental data and detailed protocols.
Overview of COQ7 and its Inhibition
COQ7, also known as 5-demethoxyubiquinone hydroxylase, is a mitochondrial enzyme that catalyzes the hydroxylation of demethoxyubiquinone (DMQ) to 5-hydroxy-ubiquinone. This reaction is a critical step in the biosynthesis of CoQ10. The inhibition of COQ7 leads to the accumulation of its substrate, DMQ, and a subsequent decrease in the levels of CoQ10. This targeted disruption of CoQ10 synthesis allows for the investigation of its roles in cellular physiology and pathology. Several classes of small molecules have been identified as inhibitors of COQ7, including pyrazole derivatives and the well-known metal chelator, clioquinol.
Quantitative Comparison of COQ7 Inhibitors
The following table summarizes the inhibitory potency of various small molecules against human COQ7. The data is derived from both direct enzymatic assays and cell-based assays, providing a comprehensive overview of their performance.
| Inhibitor Class | Compound Name/ID | Assay Type | Potency (IC50/GI50) | Cell Line | Reference |
| Pyrazole Derivative | COQ7-IN-1 | Cell-based (Growth Inhibition) | GI50: 19.0 µM | WI-38 | [1] |
| Pyrazole Derivative | COQ7-IN-1 | Cell-based (Growth Inhibition) | GI50: 9.0 ± 1.1 µM | C3A | [1] |
| Metal Chelator | Clioquinol | Cell-based (Activity Inhibition) | Effective at µM concentrations | Cultured cells | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated.
Caption: Coenzyme Q10 biosynthesis pathway highlighting the role of COQ7.
Caption: General experimental workflow for screening and validating COQ7 inhibitors.
Experimental Protocols
Cell-Based Assay for COQ7 Inhibition
This protocol is adapted from the methodology used to evaluate novel COQ7 inhibitors.[3]
Objective: To determine the inhibitory effect of small molecules on COQ7 activity in a cellular context by measuring the accumulation of the substrate DMQ10.
Materials:
-
HeLa cells (or other suitable cell lines like WI-38 or C3A)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
6-well plates or 60 mm culture dishes
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Hexane and ethanol for extraction
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Cell Seeding: Seed HeLa cells at a density of 2 x 10^5 cells/well in 6-well plates or 4 x 10^5 cells/well in 60 mm dishes and culture overnight.
-
Compound Treatment: Add the test compounds at desired concentrations (e.g., 1-5 µM) to the cells and co-culture for 48 hours.
-
Cell Harvesting: After incubation, wash the cells with PBS and harvest them.
-
Quinone Extraction:
-
Resuspend the cell pellet in a known volume of PBS.
-
Lyse the cells.
-
Extract the quinones by adding a mixture of ethanol and hexane (e.g., 2:5 v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the quinones.
-
-
HPLC Analysis:
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase.
-
Inject the sample into an HPLC system equipped with a C18 reverse-phase column.
-
Separate the quinones using an appropriate mobile phase (e.g., methanol/ethanol mixture).
-
Detect DMQ10 and CoQ10 using a UV detector at 275 nm.
-
-
Data Analysis:
-
Quantify the amounts of DMQ10 and CoQ10 by comparing the peak areas to those of known standards.
-
Calculate the ratio of DMQ10 to CoQ10. An increase in this ratio indicates inhibition of COQ7.
-
For dose-response experiments, calculate the GI50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
-
In Vitro Enzymatic Assay for Human COQ7 (Conceptual)
A direct enzymatic assay would be the gold standard for determining the IC50 of inhibitors. While a detailed protocol is not fully available in the provided references, a conceptual protocol can be outlined based on the known function of the enzyme.
Objective: To directly measure the hydroxylase activity of recombinant human COQ7 and determine the IC50 values of inhibitors.
Materials:
-
Recombinant human COQ7 enzyme
-
DMQ10 substrate
-
A suitable buffer system (e.g., Tris-HCl or phosphate buffer at physiological pH)
-
Cofactors for COQ7 activity (if required, such as iron)
-
Test inhibitors
-
HPLC system for product detection
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, recombinant COQ7 enzyme, and the test inhibitor at various concentrations.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the DMQ10 substrate.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.
-
Reaction Termination: Stop the reaction, for example, by adding a quenching agent or by rapid denaturation of the enzyme.
-
Product Analysis: Extract the quinones from the reaction mixture and analyze the formation of the product (5-hydroxy-ubiquinone) and the remaining substrate (DMQ10) using HPLC, as described in the cell-based assay protocol.
-
Data Analysis:
-
Determine the rate of product formation in the presence and absence of the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Conclusion
The study of COQ7 inhibition is an active area of research with significant potential. Pyrazole derivatives, such as COQ7-IN-1, have emerged as potent inhibitors in cell-based assays.[1] While direct enzymatic IC50 values for a broad comparison are still needed, the available data provides a strong foundation for further investigation. The experimental protocols outlined in this guide offer a starting point for researchers to screen and characterize new and existing COQ7 inhibitors, ultimately advancing our understanding of CoQ10 metabolism and its role in human health and disease.
References
Coq7-IN-2: A Potent Inhibitor of Coenzyme Q Biosynthesis with High Selectivity
For researchers in drug discovery and metabolic studies, Coq7-IN-2 has emerged as a valuable chemical probe for investigating the intricacies of coenzyme Q (CoQ) biosynthesis. This small molecule inhibitor specifically targets COQ7, a critical hydroxylase enzyme in the CoQ biosynthetic pathway. Experimental data indicates a high degree of selectivity for its intended target, with minimal off-target effects observed in initial characterizations.
This compound effectively blocks the conversion of demethoxyubiquinone (DMQ) to 5-hydroxy-ubiquinone, the penultimate step in the production of coenzyme Q. This inhibition leads to a measurable accumulation of DMQ and a corresponding decrease in the levels of ubiquinone (UQ), the active form of coenzyme Q. The potency of this compound is demonstrated by its half-maximal inhibitory concentration (IC50) values, which are in the low micromolar range for the accumulation of DMQ10 (7.3 µM) and UQ10 (15.4 µM) in cell-based assays.
Comparative Analysis of Inhibitory Activity
To date, comprehensive cross-reactivity screening data against a broad panel of enzymes for this compound has not been made publicly available. The primary focus of initial studies has been the characterization of its on-target activity. However, the specific mechanism of action, targeting a non-kinase enzyme within the mitochondrial respiratory chain, suggests a potentially narrow spectrum of activity.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | COQ7 | Cell-based (DMQ10 accumulation) | 7.3 | [1] |
| This compound | COQ7 | Cell-based (UQ10 accumulation) | 15.4 | [1] |
Table 1: Inhibitory Potency of this compound. This table summarizes the reported IC50 values for this compound against its target, COQ7, as determined by the accumulation of the substrate (DMQ10) and the reduction of the product (UQ10) in cellular assays.
Experimental Methodologies
The inhibitory activity and selectivity of this compound are primarily assessed through a cell-based assay coupled with High-Performance Liquid Chromatography (HPLC) analysis.
Cell-Based COQ7 Inhibition Assay
This assay quantifies the intracellular levels of DMQ10 and UQ10 in cultured cells following treatment with the inhibitor.
Protocol:
-
Cell Culture: Human cell lines, such as HeLa, are cultured in appropriate media.
-
Compound Treatment: Cells are incubated with varying concentrations of this compound for a specified period (e.g., 48 hours).
-
Cell Lysis and Extraction: After incubation, cells are harvested, and lipids, including ubiquinone and its precursors, are extracted using an organic solvent mixture (e.g., hexane and ethanol).
-
HPLC Analysis: The extracted lipids are separated and quantified using a reverse-phase HPLC system equipped with a UV or electrochemical detector.
-
Data Analysis: The levels of DMQ10 and UQ10 are measured, and the IC50 values are calculated by plotting the inhibitor concentration against the percentage of DMQ10 accumulation or UQ10 reduction relative to vehicle-treated control cells.
Visualizing the Mechanism of Action
The following diagrams illustrate the ubiquinone biosynthesis pathway and the specific point of inhibition by this compound, as well as the experimental workflow for its characterization.
Figure 1: Ubiquinone Biosynthesis Pathway and Inhibition by this compound. This diagram illustrates the final steps of coenzyme Q biosynthesis, highlighting the hydroxylation of DMQ by COQ7, which is blocked by this compound.
Figure 2: Experimental Workflow for Assessing this compound Activity. This flowchart outlines the key steps involved in the cell-based assay used to determine the inhibitory potency of this compound.
References
Comparison Guide: Negative and Positive Controls for Coq7 Inhibitor Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential negative and positive controls required for robust and interpretable experiments involving Coq7 inhibitors, such as Coq7-IN-2. The proper use of these controls is critical for validating that the observed experimental effects are specifically due to the inhibition of Coq7, a key enzyme in the biosynthesis of Coenzyme Q10 (CoQ10).
The Role of Coq7 in Coenzyme Q10 Biosynthesis
Coenzyme Q (CoQ), or ubiquinone, is a vital lipid-soluble antioxidant and an essential electron carrier in the mitochondrial respiratory chain.[1] The biosynthesis of CoQ is a multi-step process involving a suite of enzymes encoded by the COQ genes.[2] The COQ7 enzyme catalyzes the penultimate step in this pathway: the hydroxylation of demethoxyubiquinone (DMQ), the substrate, to its hydroxylated intermediate.[3][4] Inhibition of COQ7 leads to two primary and measurable biochemical outcomes: a decrease in the final product, CoQ10, and an accumulation of the substrate, DMQ.[3][5] These changes disrupt mitochondrial function and form the basis for assessing the efficacy and specificity of a COQ7 inhibitor.
References
- 1. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
- 2. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Homozygous Variant in COQ7 in Siblings With Hereditary Motor Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimal mitochondrial respiration is required to prevent cell death by inhibition of mTOR signaling in CoQ-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of COQ7 Inhibition Versus Genetic Mutation: Phenotypic and Biochemical Consequences
A detailed guide for researchers exploring the functional landscape of Coenzyme Q10 biosynthesis, comparing the effects of pharmacological inhibition of COQ7 with its genetic inactivation.
Introduction
Coenzyme Q10 (CoQ10), an essential component of the mitochondrial electron transport chain and a potent antioxidant, is synthesized through a multi-step pathway involving a suite of enzymes encoded by the COQ genes.[1][2][3][4] The penultimate step in this critical pathway is catalyzed by COQ7, a mitochondrial hydroxylase.[5][6][7] Disruption of COQ7 function, either through genetic mutations or pharmacological inhibition, leads to CoQ10 deficiency and a cascade of cellular and systemic pathologies. While specific data on a compound designated "Coq7-IN-2" is not publicly available, this guide provides a comparative analysis of the phenotypic effects of known COQ7 mutations against the effects of a representative COQ7 inhibitor, clioquinol. This comparison offers valuable insights into the nuanced consequences of disrupting this key enzymatic step.
The Central Role of COQ7 in Coenzyme Q10 Biosynthesis
The biosynthesis of CoQ10 is a highly conserved process.[6] COQ7, also known as 5-demethoxyubiquinone hydroxylase, is responsible for the hydroxylation of demethoxyubiquinone (DMQ), the immediate precursor to ubiquinone.[5][6] The loss of COQ7 activity leads to two primary biochemical consequences: a significant reduction in the levels of CoQ10 and a corresponding accumulation of DMQ.[5][8][9][10]
Caption: The Coenzyme Q10 biosynthesis pathway, highlighting the critical role of COQ7 and the points of disruption by pharmacological inhibitors and genetic mutations.
Comparative Phenotypic Effects: COQ7 Inhibition vs. Mutation
The phenotypic consequences of COQ7 dysfunction are diverse, ranging from severe, multi-systemic disorders with neonatal onset to later-onset neurological conditions. The severity often correlates with the degree of residual COQ7 activity.
| Feature | Pharmacological Inhibition (e.g., Clioquinol) | Genetic Mutations in COQ7 |
| Onset | Dependent on dosage and duration of exposure. | Can range from neonatal to adolescent onset.[8][10][11] |
| Primary Biochemical Effect | Decreased CoQ10 levels and accumulation of DMQ.[12][13] | Decreased CoQ10 levels and accumulation of DMQ.[5][8][9][10] |
| Cellular Phenotypes | Impaired mitochondrial respiration, increased oxidative stress.[14][15] | Impaired mitochondrial respiration, increased glycolysis, potential for increased ROS production.[8][16] |
| Organismal Phenotypes | In animal models, can induce neurological deficits and impact lifespan.[17] | Wide spectrum of clinical presentations including encephalomyopathy, nephropathy, cardiomyopathy, spasticity, hearing loss, and distal hereditary motor neuropathy.[5][8][16][18][19][20][21] |
| Reversibility | Potentially reversible upon withdrawal of the inhibitor. | Generally irreversible, though some symptoms may be managed with supplementation.[5] |
Experimental Data and Methodologies
Quantifying Coenzyme Q10 and DMQ Levels
Objective: To measure the levels of CoQ10 and its precursor, DMQ, in biological samples.
Methodology (based on High-Performance Liquid Chromatography - HPLC):
-
Sample Preparation: Fibroblasts or tissue samples are homogenized and lipids are extracted using a solvent system such as hexane/ethanol.[16]
-
Chromatographic Separation: The lipid extract is injected into an HPLC system equipped with a C18 reverse-phase column. A mobile phase, typically a mixture of methanol, ethanol, and a buffer, is used to separate the different quinone species.
-
Detection: Eluted compounds are detected using an electrochemical detector or UV-Vis spectrophotometer.[16]
-
Quantification: The concentrations of CoQ10 and DMQ are determined by comparing the peak areas to those of known standards.
Assessing Mitochondrial Respiration
Objective: To evaluate the impact of COQ7 dysfunction on mitochondrial electron transport chain activity.
Methodology (based on Seahorse XF Analyzer):
-
Cell Culture: Patient-derived fibroblasts or cells treated with a COQ7 inhibitor are seeded in a Seahorse XF cell culture microplate.
-
Assay Protocol: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) in real-time. A series of injections of mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) are used to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[8][15][16]
-
Data Analysis: OCR measurements are normalized to cell number or protein concentration.
Caption: A simplified workflow for assessing mitochondrial respiration using a Seahorse XF Analyzer.
Known COQ7 Mutations and their Phenotypic Consequences
A variety of pathogenic mutations in the COQ7 gene have been identified, leading to a broad spectrum of clinical presentations.
| Mutation | Phenotype | Reference |
| p.Val141Glu | Severe neonatal-onset multisystem disorder including encephalopathy, neuropathy, nephropathy, and cardiomyopathy.[5][18] | Freyer et al., 2015 |
| p.Arg54Gln | Neuromuscular pathology with moderate decrease in CoQ10 levels.[5] | Wang et al., 2022 |
| p.Leu111Pro | Milder phenotype with spasticity and moderate loss of CoQ10.[5][18] | Hashemi et al. |
| c.3G>T (p.1Met?) | Distal hereditary motor neuropathy.[8] | Unspecified |
| c.599_600delinsTAATGCATC & c.319C>T | Fatal neonatal-onset multisystemic disorder.[5][20] | Kwong et al., 2019 |
| p.Ile66Asn & p.Tyr149Cys | Axonal neuropathy and mild neurodegenerative disorder.[5][11] | Theunissen et al. |
Therapeutic Strategies: Bypassing the Blockade
A potential therapeutic avenue for COQ7 deficiency involves bypassing the enzymatic block. 2,4-dihydroxybenzoic acid (DHB), a structural analog of the native CoQ10 precursor 4-hydroxybenzoic acid (4-HB), can be utilized by the downstream enzymes in the pathway to restore CoQ10 synthesis.[5][9][18] This approach has shown promise in rescuing the phenotype in both cellular and animal models of COQ7 deficiency.[9][18] Additionally, direct supplementation with CoQ10 has been attempted, although its efficacy can be limited by poor bioavailability.[5][8]
Caption: The therapeutic strategy of using 2,4-dihydroxybenzoic acid (DHB) to bypass the enzymatic block caused by COQ7 deficiency.
Conclusion
Both pharmacological inhibition and genetic mutation of COQ7 lead to a common biochemical hallmark of CoQ10 deficiency and DMQ accumulation, resulting in mitochondrial dysfunction. However, the phenotypic spectrum of genetic mutations is broad and influenced by the specific nature of the mutation and its impact on residual protein function. While pharmacological inhibitors provide a valuable tool for studying the acute effects of COQ7 loss-of-function, the diverse clinical presentations associated with COQ7 mutations underscore the complex, long-term consequences of impaired CoQ10 biosynthesis. Further research into targeted therapeutic strategies, such as the use of bypass compounds like DHB, holds promise for treating these debilitating disorders.
References
- 1. diseases.jensenlab.org [diseases.jensenlab.org]
- 2. Animal Models of Coenzyme Q Deficiency: Mechanistic and Translational Learnings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coenzyme Q biochemistry and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. COQ7 - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 10. researchgate.net [researchgate.net]
- 11. Phenotypic, Molecular, and Functional Characterization of CoQ7-Related Primary CoQ10 Deficiency: Novel Hypomorphic Variants and Two Distinct Disease Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The CoQ biosynthetic di-iron carboxylate hydroxylase COQ7 is inhibited by in vivo metalation with manganese but remains functional by metalation with cobalt | microPublication [micropublication.org]
- 13. researchgate.net [researchgate.net]
- 14. Coenzyme Q biosynthesis inhibition induces HIF-1α stabilization and metabolic switch toward glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Coenzyme Q Depletion Reshapes MCF-7 Cells Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biallelic variants in COQ7 cause distal hereditary motor neuropathy with upper motor neuron signs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Animal Models of Coenzyme Q Deficiency: Mechanistic and Translational Learnings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pathogenicity of two COQ7 mutations and responses to 2,4‐dihydroxybenzoate bypass treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A fatal case of COQ7‐associated primary coenzyme Q10 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scienceopen.com [scienceopen.com]
- 21. neurology.org [neurology.org]
Safety Operating Guide
Proper Disposal of Coq7-IN-2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like Coq7-IN-2 are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a small molecule inhibitor of the COQ7 enzyme. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS, researchers should treat this compound as a potentially hazardous substance. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. All handling of the compound in its solid form or in volatile organic solvents should be conducted within a certified chemical fume hood to prevent inhalation.
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general best practices for the disposal of laboratory chemical waste. Always consult and adhere to your institution's specific hazardous waste management guidelines.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure lid to prevent spills and exposure.
-
Do not mix with other solid waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated hazardous liquid waste container.
-
Segregate halogenated and non-halogenated solvent waste streams into separate containers, as their disposal methods often differ.
-
Never dispose of this compound solutions down the drain.[1][2]
-
Ensure the waste container is properly sealed to prevent the release of vapors and is stored in a well-ventilated area, away from incompatible materials.[1][3]
-
-
Empty Containers:
-
Original containers of this compound should be triple-rinsed with a suitable solvent.[4][5]
-
The first rinseate must be collected and disposed of as hazardous liquid waste.[4][5] Subsequent rinses may be permissible for drain disposal, but this should be confirmed with your institution's EHS guidelines.[4]
-
After rinsing, deface or remove the original label to prevent misuse and dispose of the container as regular solid waste or as directed by your institution.[5]
-
2. Labeling and Storage of Hazardous Waste:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents, including solvents and their approximate concentrations.[1]
-
Store waste containers in a designated satellite accumulation area within the laboratory.[1] This area should be under the control of the laboratory personnel and away from general traffic.
-
Ensure that incompatible waste types, such as acids and bases or oxidizers and organic materials, are stored separately to prevent dangerous reactions.[1][6]
3. Arranging for Waste Pickup:
-
Once a hazardous waste container is full or is no longer being used, arrange for its collection by your institution's EHS or hazardous waste management department.
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods. Follow institutional guidelines regarding the maximum allowable volume of waste and the timeframe for its removal.[2][6]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters relevant to the handling and disposal of chemical waste in a laboratory setting.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Accumulation | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste at or near the point of generation. | [2][3] |
| Container Fill Level | Do not fill containers beyond 90% capacity to allow for expansion and prevent spills. | [7] |
| pH Range for Drain Disposal (if permissible) | Typically between 5.0 and 12.5 for non-hazardous, aqueous solutions. | [1] |
| Empty Container Rinsing | Triple-rinse with a suitable solvent; collect the first rinse as hazardous waste. | [4][5] |
Experimental Protocols and Workflows
Understanding the context in which this compound is used can further inform its safe handling and disposal. Below are a generalized experimental protocol for a kinase inhibitor assay and a diagram illustrating the workflow.
Generalized Kinase Inhibitor IC50 Determination Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of the this compound stock solution to create a range of inhibitor concentrations.
-
Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.
-
-
Assay Procedure:
-
Add the diluted this compound solutions or a vehicle control (e.g., DMSO) to the wells of a microplate.
-
Add the kinase and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate for a predetermined time at a specific temperature to allow the reaction to proceed.
-
-
Detection and Data Analysis:
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Coq7 Signaling Pathway
This compound targets the COQ7 enzyme, which plays a crucial role in the biosynthesis of Coenzyme Q10 (also known as ubiquinone). Coenzyme Q10 is an essential component of the mitochondrial electron transport chain and a potent antioxidant. The COQ7 enzyme catalyzes the penultimate step in this pathway. Inhibition of COQ7 by this compound disrupts this process.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. vumc.org [vumc.org]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 5. policies.dartmouth.edu [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Unwanted Laboratory Materials & Other Environmental Waste Disposal [risk.byu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
